NIN1 protein
Description
Overview of Nomenclature Complexity within Protein Research
Protein nomenclature aims to provide unique identifiers and descriptive names for the vast array of proteins discovered through genetic and biochemical studies. However, historical reasons, independent discoveries in different species, and the use of functional assays leading to naming before complete characterization can result in the same or similar names being assigned to unrelated proteins. This creates challenges in accurately identifying and studying specific proteins.
The abbreviation "NIN1" serves as a notable instance of this complexity. While in Saccharomyces cerevisiae (budding yeast), NIN1 is historically associated with a subunit of the 26S proteasome, specifically RPN12 (also known as PSMD9) uniprot.orgebi.ac.uknih.gov, the term "NIN1" or "NINJ1" in humans and other mammals primarily refers to Ninjurin-1 nih.govuniprot.orggenecards.orgebi.ac.ukuni-freiburg.de. Furthermore, other proteins in different organisms have also been linked to "NIN1" or related terminology, such as NOB1 (NIN1/RPN12 binding protein 1 homolog) nih.govgenecards.orggenecards.orgoncotarget.comwikipedia.org and a mitochondrial alkaline/neutral invertase in rice (Oryza sativa) genecards.org. The centrosomal protein Ninein has also been referenced with the "NIN" abbreviation nih.govnih.govgenecards.org. This divergence necessitates careful attention to the organism and the specific research context when encountering the "NIN1" designation.
Scope and Focus of Academic Inquiry on NIN1-Related Proteins
The different proteins associated with the "NIN1" terminology are the subjects of distinct areas of academic inquiry, reflecting their diverse biological roles.
Ninjurin-1 (NINJ1): Research on human and mammalian Ninjurin-1 (NINJ1) focuses extensively on its roles in the nervous system, particularly in nerve injury and regeneration, where it functions as a homophilic adhesion molecule promoting neurite outgrowth. nih.govgenecards.orgebi.ac.ukuni-freiburg.de More recent research has highlighted its critical involvement in inflammation and various forms of lytic cell death, including pyroptosis, necroptosis, and ferroptosis, by mediating plasma membrane rupture. uniprot.orgebi.ac.uknih.govuniprot.orgwikipedia.org Studies also investigate its role in cell migration, angiogenesis, and its potential as a biomarker in conditions like sepsis. uniprot.orgnih.govuniprot.orgwikipedia.orgnih.gov
RPN12 (PSMD9): In contrast, research involving Saccharomyces cerevisiae NIN1 (RPN12/PSMD9) centers on its function as a non-ATPase subunit of the 19S regulatory particle lid of the 26S proteasome. uniprot.orgebi.ac.uknih.gov Studies in yeast have explored its role in proteasome assembly, cell cycle regulation (mutations can lead to cell cycle arrest), DNA repair, and sensitivity to UV irradiation. ebi.ac.uk While PSMD9 is the human ortholog of yeast RPN12, research on human PSMD9 focuses on its role in proteasome assembly as a chaperone and its potential links to various diseases. nih.govuniprot.orgwikipedia.org
NOB1 (NIN1/RPN12 binding protein 1 homolog): Research on NOB1, initially identified through its interaction with yeast RPN12 (NIN1), focuses on its role as an RNA-binding protein primarily involved in ribosomal RNA processing and ribosome biogenesis. nih.govgenecards.orggenecards.orgoncotarget.comwikipedia.org Studies in human cells also investigate its ubiquitous expression and its potential implications in various cancers. genecards.orgnih.govgenecards.orggenecards.orgoncotarget.comwikipedia.orgeurekaselect.com
Other NIN1-related proteins: The alkaline/neutral invertase in Oryza sativa (OsNIN1) is studied within the context of plant carbohydrate metabolism, specifically sucrose (B13894) hydrolysis and its localization to mitochondria. genecards.orguniprot.orgmdpi.comebi.ac.uk Research on Ninein (NIN) focuses on its role as a centrosomal protein crucial for microtubule organization, cell division, and neurogenesis. nih.govnih.govgenecards.org
The diverse research areas associated with proteins referred to by "NIN1" or similar terms underscore the importance of precise protein identification within specific biological systems and contexts to avoid confusion and ensure accurate interpretation of research findings.
Compound Names and Identifiers
The table below lists the primary proteins discussed in the article that are associated with the "NIN1" terminology, along with their corresponding gene names and relevant database identifiers. While PubChem is a primary database for chemical compounds, protein entries are often linked through gene or protein clusters rather than having unique chemical CIDs in the same manner as small molecules. Therefore, UniProt and NCBI Gene identifiers are more standard for protein annotation.
| Protein Name | Associated Gene Name (Human) | Organism | Primary Identifier (UniProt ID) | NCBI Gene ID (Human) | PubChem Protein/Gene Link |
| Ninjurin-1 | NINJ1 | Human, Mouse, Rat | Human: Q92982 uniprot.orguni-freiburg.denih.gov | Human: 4814 nih.govebi.ac.ukuni-freiburg.de | PubChem Gene: 4814 nih.govnih.govebi.ac.ukgenecards.org |
| 26S proteasome non-ATPase regulatory subunit 9 (RPN12) | PSMD9 | Saccharomyces cerevisiae, Human | Yeast: P50524 ebi.ac.uk Human: O00233 nih.govuniprot.org | Human: 5715 nih.govwikipedia.org | PubChem Protein Target: O00233 nih.gov PubChem Gene: 5715 nih.govwikipedia.org |
| NIN1/RPN12 binding protein 1 homolog | NOB1 | Human, Saccharomyces cerevisiae | Human: Q9ULX3 genecards.orgnih.gov | Human: 28987 genecards.orgnih.gov | PubChem Gene: 28987 genecards.orguni-freiburg.denih.govgenecards.orgnih.goveurekaselect.com |
| Neutral/alkaline invertase 1, mitochondrial | OsNIN1 | Oryza sativa | H2KW18 uniprot.org | Not applicable | No direct PubChem CID found for this specific protein. |
| Ninein | NIN | Human, Mouse | Human: Q8N367 | Human: 51199 nih.govgenecards.org | PubChem Gene: 51199 nih.govgenecards.orggsea-msigdb.org |
Properties
CAS No. |
148175-55-7 |
|---|---|
Molecular Formula |
C7H13N3O2 |
Synonyms |
NIN1 protein |
Origin of Product |
United States |
Ninjurin 1 Ninj1 Research Landscape
Molecular and Genetic Characterization of NINJ1
NINJ1 is a plasma membrane protein encoded by the NINJ1 gene. frontiersin.orgethz.chwikipedia.org Its molecular and genetic features are crucial to understanding its diverse functions.
Gene Structure and Transcriptional Variants in Eukaryotic Systems
The human NINJ1 gene is located on chromosome 9 at band 9q22.31. wikipedia.orgnih.gov It contains an open reading frame that codes for a polypeptide of 152 amino acids. frontiersin.orgresearchgate.net While the primary transcript and protein product are well-characterized, the extent of transcriptional variants in eukaryotic systems is an area of ongoing study. The NCBI Gene database lists multiple transcripts for the human NINJ1 gene, indicating potential for some variation, although the functional significance of all potential variants may not be fully elucidated. nih.gov
Protein Domain Architecture and Topological Features
Human NINJ1 is a protein with a predicted molecular weight of approximately 16 kDa, though it can appear as 20-22 kDa in some analyses. frontiersin.orgresearchgate.net It is characterized by a specific topological arrangement within the plasma membrane. The protein is predicted to have two transmembrane regions or helices. frontiersin.orgethz.chresearchgate.netuniprot.org The human NINJ1 protein consists of an N-terminal extracellular domain, two hydrophobic transmembrane domains (alpha3 and alpha4), an intracellular region, and a C-terminal extracellular domain. frontiersin.orgresearchgate.netuniprot.org Specifically, the extracellular alpha-helices (alpha1 and alpha2) are located at the N-terminus, while alpha3 and alpha4 are embedded within the membrane. mdpi.comuniprot.org The N-terminal extracellular region contains a critical adhesion motif (N-NAM, Pro26–Asn37) involved in homophilic cell adhesion. mdpi.comresearchgate.net At rest, NINJ1 is proposed to exist as an inactive homodimer, with its alpha1 and alpha2 helices forming a single transmembrane region. uniprot.orguniprot.org
Evolutionary Conservation Across Species
NINJ1 is evolutionarily conserved across species, being found in vertebrates and higher eukaryotes. frontiersin.orgethz.ch For instance, human NINJ1 shares a high degree of amino acid sequence identity with mouse NINJ1, approximately 84% over the N-terminal extracellular domain. The central part of the protein shows high conservation across species. nih.gov This conservation underscores the fundamental importance of NINJ1's function in biological processes. Orthologs of human NINJ1 have been identified in various species, including Mus musculus (house mouse). wikipedia.orgnih.gov
Elucidation of NINJ1 Molecular Mechanisms
Recent research has significantly advanced the understanding of how NINJ1 functions at the molecular level, particularly in the context of plasma membrane rupture.
Mechanisms of Plasma Membrane Rupture Induction
NINJ1 actively promotes cell lysis by polymerizing into membrane-embedded filaments that induce the formation of large plasma membrane lesions. biorxiv.orgbiorxiv.orgbiorxiv.orgresearchgate.net This mechanism is a key event in various forms of lytic cell death. ethz.chembopress.orgwikipedia.org The formation of these lesions facilitates the release of intracellular contents, including damage-associated molecular patterns (DAMPs), which can propagate inflammatory responses. frontiersin.orghmdb.cawikipedia.org The discovery of NINJ1's role in PMR has challenged the long-held view that this process is solely driven by osmotic pressure. ethz.chembopress.orgbiorxiv.orguniprot.org While cell swelling can contribute to the opening of NINJ1 lesions, the initial oligomerization of NINJ1 appears to be triggered by a separate signal. biorxiv.orgbiorxiv.orgresearchgate.net
A critical step in NINJ1-mediated PMR is its oligomerization and subsequent polymerization within the plasma membrane. In response to death stimuli, monomeric NINJ1 transitions from an inactive state to form larger structures. nih.gov Studies using techniques like cryo-electron microscopy have revealed that activated NINJ1 monomers assemble into filamentous structures. ethz.chnih.gov These filaments can be linear or form ring-like assemblies. ethz.chwikipedia.orguniprot.orgnih.gov The polymerization process involves interactions between the protein's alpha-helices. Specifically, the alpha1 and alpha2 helices are thought to insert into the membrane and drive oligomerization via interactions with alpha3 and alpha4 from adjacent subunits. uniprot.orguniprot.org This assembly creates amphipathic filaments with both hydrophilic and hydrophobic faces. ethz.chnih.gov Molecular dynamics simulations suggest that these filaments can stably cap membrane edges, potentially leading to membrane rupture by introducing hydrophilic surfaces into the hydrophobic membrane environment. ethz.chuniprot.orgnih.gov
The oligomerization of NINJ1 has been observed in various cell death contexts, including pyroptosis and ferroptosis. ethz.chembopress.org This process is essential for its membrane-rupturing activity; a close homolog, NINJ2, can oligomerize but fails to induce PMR effectively, highlighting the specific structural features of NINJ1 required for lesion formation. biorxiv.orgbiorxiv.orgresearchgate.net The unstructured N-terminal region of NINJ1 has been identified as controlling lesion opening in response to cell swelling, suggesting a two-step mechanism where oligomerization occurs first, followed by lesion opening triggered by cell swelling and increased membrane tension. biorxiv.orgbiorxiv.orgresearchgate.net
Data regarding the specific amino acid residues involved in oligomerization and the dynamics of filament assembly have been investigated through mutagenesis studies and live-cell imaging. ethz.chnih.gov For instance, mutations affecting intermolecular interactions within the filament structure can impact PMR activity. nih.gov During inflammasome activation, NINJ1 has been shown to cluster at the membrane and form oligomers that are released into the culture media upon cell lysis. frontiersin.org
While specific quantitative data sets for interactive tables were not explicitly provided or readily available in a structured format across the search results, the following points summarize key molecular characteristics that could conceptually populate such tables:
Protein Length: Human NINJ1 is 152 amino acids. frontiersin.orgresearchgate.net
Predicted Molecular Weight: Approximately 16 kDa (can appear larger in SDS-PAGE). frontiersin.orgresearchgate.net
Transmembrane Domains: Predicted to have two. frontiersin.orgethz.chresearchgate.netuniprot.org
Key Domains: N-terminal extracellular domain (including N-NAM), intracellular region, C-terminal extracellular domain. frontiersin.orgresearchgate.netuniprot.org
Conserved Residues: Central region shows high conservation. nih.gov Specific residues involved in oligomerization (e.g., interactions between alpha3/alpha4 and alpha1 from adjacent subunits) uniprot.orguniprot.org and the N-terminus involved in lesion opening biorxiv.orgbiorxiv.orgresearchgate.net are functionally important.
Conservation (Human vs. Mouse): ~84% amino acid identity in the N-terminal ECD.
These points illustrate the type of molecular data that underpins the understanding of NINJ1's structure and function.
Table 1: Key Molecular Characteristics of Human NINJ1 Protein
| Characteristic | Value/Description |
| Length | 152 amino acids frontiersin.orgresearchgate.net |
| Predicted Molecular Weight | ~16 kDa frontiersin.orgresearchgate.net |
| Transmembrane Domains | Predicted Two frontiersin.orgethz.chresearchgate.netuniprot.org |
| Key Domains | N-terminal ECD (incl. N-NAM), Intracellular, C-terminal ECD frontiersin.orgresearchgate.netuniprot.org |
| N-terminal Adhesion Motif (N-NAM) | Pro26–Asn37 mdpi.comresearchgate.net |
Table 2: Evolutionary Conservation Example (Amino Acid Identity)
| Species Pair | Region | Approximate Identity |
| Human vs. Mouse | N-terminal ECD | 84% |
| Human vs. Mouse | Rodents and Humans | 89.5% identity, 95.4% homology frontiersin.orgresearchgate.net |
These tables are illustrative based on the text and would be interactive if specific datasets were provided.
Filament Assembly and Membrane Destabilization Principles
A key aspect of NINJ1's function in mediating plasma membrane rupture involves its ability to oligomerize and form filamentous structures on the cell membrane in response to death stimuli. uniprot.orgfrontiersin.orguniprot.orgresearchgate.net These filaments are crucial for disrupting membrane integrity. Cryo-electron microscopy (cryo-EM) studies have provided structural insights into these filaments, revealing a tightly packed, fence-like array of transmembrane α-helices. nih.govnih.govnih.gov The assembly process involves the stacking of protomers. nih.govnih.gov
The formation of these filaments is an active process that leads to the disruption and rupture of the plasma membrane. researchgate.netnih.gov This mechanism is distinct from passive osmotic lysis and is considered a regulated event in the final stages of lytic cell death. nih.govfrontiersin.orgbiorxiv.org
Hydrophilic/Hydrophobic Interface Interactions at Membrane Edges
Structural analysis of NINJ1 filaments has revealed a distinct amphipathic nature, possessing both a hydrophilic and a hydrophobic side. researchgate.netnih.govnih.govnih.gov This characteristic is crucial for their interaction with the lipid bilayer. Molecular dynamics simulations suggest that these filaments can stably cap membrane edges. nih.govnih.govnih.gov By introducing hydrophilic faces into the hydrophobic membrane environment, NINJ1 filaments are thought to disrupt the lipid bilayer structure, leading to the formation of lesions and ultimately, membrane rupture. uniprot.orguniprot.orgnih.govnih.govnih.govnih.gov This mechanism, resembling the action of pore-forming proteins, facilitates the release of intracellular contents. mdpi.comresearchgate.netnih.govnih.govnih.govnih.gov
Homophilic Adhesion Molecular Properties
NINJ1 was initially characterized as a homophilic adhesion molecule. sinobiological.comcancer.govmdpi.comfrontiersin.orgbiorxiv.orggenecards.orgsenescence.inforesearchgate.netmdpi.compnas.orgpnas.orgpnas.org This property means that NINJ1 proteins on one cell surface can bind to NINJ1 proteins on an adjacent cell surface, mediating cell-to-cell interactions. frontiersin.orgbiorxiv.orggenecards.orgresearchgate.netmdpi.compnas.orgpnas.org This homophilic binding is facilitated by an extracellular domain, specifically a 12-residue segment in the extracellular N-Terminal (ENT) domain, which contains tryptophan and a cluster of arginine residues. frontiersin.org This adhesion property plays a role in various processes, including nerve regeneration, immune cell migration, and cell chemotaxis. sinobiological.comcancer.govuniprot.orgfrontiersin.orgfrontiersin.orggenecards.orgresearchgate.netpnas.orgpnas.orgpnas.org
Neurite Outgrowth Promotion at the Molecular Level
The initial discovery of NINJ1 highlighted its role in promoting neurite outgrowth. sinobiological.comcancer.govfrontiersin.orggenecards.orgsenescence.infomdpi.compnas.org Following nerve injury, NINJ1 is upregulated in neurons and Schwann cells, and its presence is necessary for mediating homophilic adhesion and promoting the extension of neurites from dorsal root ganglion neurons in vitro. sinobiological.comcancer.govfrontiersin.orggenecards.orgmdpi.compnas.org This function is attributed to its cell adhesion properties, facilitating the interactions required for axonal growth and nerve regeneration. sinobiological.comcancer.govfrontiersin.orggenecards.orgmdpi.compnas.org
Biological Processes and Cellular Roles of NINJ1
NINJ1 is involved in a range of biological processes and cellular roles, reflecting its diverse functions as both an adhesion molecule and a mediator of membrane rupture. Beyond its roles in nerve regeneration and cell adhesion, NINJ1 participates in inflammation, angiogenesis, and the maintenance of tissue homeostasis in various organs. nih.govuniprot.orgmdpi.comfrontiersin.orgnih.govnih.gov Its involvement in inflammation includes promoting the migration of immune cells and regulating Toll-like receptor 4 (TLR4) signaling. uniprot.orgmdpi.comfrontiersin.orgnih.govuniprot.orgfrontiersin.orgpnas.orgpnas.org
Role in Regulating Programmed Cell Death Pathways
A significant area of recent research focuses on NINJ1's critical role in regulating programmed cell death pathways. uniprot.orgmdpi.comfrontiersin.orgnih.govnih.govwikipedia.orgbiorxiv.orgresearchgate.netnih.govnih.govfrontiersin.orgbiorxiv.orgnih.govsenescence.inforesearchgate.netmdpi.comresearchgate.netembopress.orgresearchgate.net NINJ1 acts as a key executioner of plasma membrane rupture, a terminal event in several lytic cell death modalities. uniprot.orgmdpi.comfrontiersin.orgnih.govnih.govwikipedia.orgbiorxiv.orgresearchgate.netnih.govnih.govfrontiersin.orgbiorxiv.orgnih.govresearchgate.netembopress.orgresearchgate.net Its activation and oligomerization at the plasma membrane are essential for the final stages of cell lysis. uniprot.orgfrontiersin.orguniprot.orgresearchgate.netnih.govnih.govfrontiersin.orgnih.govembopress.orgresearchgate.net
Effector Function in Pyroptosis and Necroptosis
NINJ1 serves as an effector of plasma membrane rupture in both pyroptosis and necroptosis, two major forms of inflammatory lytic cell death. uniprot.orgmdpi.comfrontiersin.orgnih.govnih.govwikipedia.orguniprot.orgresearchgate.netnih.govnih.govfrontiersin.orgbiorxiv.orgnih.govresearchgate.netembopress.org In pyroptosis, NINJ1 mediates PMR downstream of Gasdermin (GSDM) protein pore formation. uniprot.orguniprot.orgnih.govnih.govresearchgate.net Similarly, in necroptosis, it acts downstream of MLKL oligomerization to induce membrane rupture. uniprot.orguniprot.orgresearchgate.net While NINJ1 is considered essential for PMR in pyroptosis and other lytic death forms like ferroptosis and late-stage apoptosis, its necessity in necroptosis-induced membrane rupture may vary, potentially due to the membrane-disrupting capacity of MLKL pores. nih.govresearchgate.netembopress.orgelifesciences.org The oligomerization of NINJ1 in response to death stimuli, forming structures that disrupt the membrane, is a conserved mechanism across these pathways, leading to cytolysis and the release of inflammatory mediators. uniprot.orgfrontiersin.orguniprot.orgresearchgate.netnih.govnih.govfrontiersin.orgnih.govresearchgate.netembopress.orgresearchgate.net
Contribution to Ferroptosis-Mediated Cell Death
Recent studies have established a critical role for NINJ1 in mediating plasma membrane rupture (PMR) during various forms of lytic cell death, including ferroptosis mdpi.comfrontiersin.orgfrontiersin.orgembopress.orgresearchgate.netwikipedia.org. Ferroptosis is an iron-dependent form of regulated cell death characterized by lipid peroxidation mdpi.com. While PMR was previously considered a passive event following cell death, NINJ1 has been identified as an active executor of this process frontiersin.orgfrontiersin.orgembopress.orgresearchgate.net.
Research indicates that NINJ1 oligomerizes during ferroptosis, and this oligomerization is crucial for the permeabilization and rupture of the plasma membrane frontiersin.orgembopress.orgresearchgate.net. NINJ1 deficiency has been shown to protect cells, such as macrophages and fibroblasts, from ferroptosis-associated PMR embopress.org. Mechanistically, NINJ1 appears to act downstream of lipid peroxidation and calcium influx, which are early events in ferroptosis embopress.org. NINJ1-mediated PMR facilitates the release of intracellular contents, including damage-associated molecular patterns (DAMPs), which can propagate inflammatory responses embopress.orgresearchgate.netwikipedia.org.
Beyond its role in PMR, a non-canonical function for NINJ1 in regulating ferroptosis has also been reported mdpi.combiorxiv.org. Specifically, knockdown of NINJ1 significantly protected cancer cells from ferroptosis induced by class I ferroptosis-inducing compounds (FINs), such as xCT inhibitors mdpi.combiorxiv.org. This protective effect was linked to elevated intracellular levels of glutathione (B108866) (GSH) and coenzyme A (CoA) upon NINJ1 knockdown mdpi.combiorxiv.org. Further investigation revealed that NINJ1 interacts with the xCT antiporter, which is involved in cystine uptake essential for GSH and CoA biosynthesis mdpi.combiorxiv.org. NINJ1 removal increased xCT levels and stability, enhancing cystine uptake and providing protection against ferroptosis biorxiv.org. Conversely, NINJ1 overexpression reduced xCT levels and sensitized cells to ferroptosis biorxiv.org.
These findings highlight a dual role for NINJ1 in ferroptosis: a canonical role in executing PMR and a non-canonical role in modulating intracellular GSH and CoA levels via interaction with the xCT antiporter mdpi.combiorxiv.org.
Here is a summary of NINJ1's contribution to ferroptosis:
| Role | Mechanism | Outcome | References |
| Canonical | Oligomerization and induction of Plasma Membrane Rupture (PMR) | Release of intracellular contents, including DAMPs; Cell lysis | frontiersin.orgembopress.orgresearchgate.net |
| Non-Canonical | Interaction with xCT antiporter, modulation of GSH and CoA levels | Protection against xCT inhibitor-induced ferroptosis (upon knockdown) | mdpi.combiorxiv.org |
Impact on Inflammasome Activation Cascade
NINJ1 plays a crucial role in the inflammatory response, particularly in the context of inflammasome activation and subsequent events. Inflammasomes are multiprotein complexes that detect pathogens and danger signals, leading to the activation of caspases (such as caspase-1) and the processing and release of pro-inflammatory cytokines like IL-1β and IL-18 elifesciences.orgnih.govresearchgate.net.
While Gasdermin D (GSDMD) pore formation is a key event downstream of inflammasome activation, facilitating the release of smaller cytokines, NINJ1 is essential for the complete plasma membrane rupture that allows the release of larger DAMPs and contributes to lytic cell death, such as pyroptosis frontiersin.orgelifesciences.orgresearchgate.netresearchgate.netresearchgate.net. NINJ1 oligomerization is activated downstream of GSDMD pore formation and drives the final membrane rupture researchgate.netresearchgate.net.
Studies have shown that inhibiting NINJ1-dependent PMR can protect against inflammasome-induced blood coagulation and inflammation elifesciences.orgnih.govresearchgate.net. For instance, Ninj1 haploinsufficiency or inhibition by glycine (B1666218) has been shown to limit the release of procoagulant microvesicles (MVs) and inflammatory cytokines triggered by bacterial flagellin, providing protection against blood coagulation and lethality in experimental models elifesciences.orgnih.govresearchgate.net. This highlights the significant role of NINJ1-dependent PMR in the systemic consequences of inflammasome activation elifesciences.orgnih.govresearchgate.net.
Modulation of Inflammatory Responses
NINJ1 is a key modulator of inflammatory responses through its involvement in immune cell migration and interaction with signaling pathways like TLR4. Its expression is upregulated on activated immune cells during inflammation mdpi.comuniprot.orgatsjournals.org.
Regulation of Leukocyte Transendothelial Migration
NINJ1 facilitates immune cell migration to sites of inflammation mdpi.comnih.govuniprot.orgresearchgate.net. As a homophilic adhesion molecule, NINJ1 mediates cell-to-cell interactions, which are crucial for the adhesion and transendothelial migration of leukocytes, such as monocytes and macrophages, across the vascular endothelium nih.govuniprot.orghmdb.caahajournals.orgnih.govmdpi.com.
Research indicates that NINJ1 enhances the basal motility and transendothelial migration of immune cells by inducing protrusive membrane dynamics nih.gov. Changes in NINJ1 expression in macrophages regulate the formation and dynamics of membrane protrusions, impacting cell motility and subsequent transendothelial migration nih.gov. This pro-migratory function and adhesive activity of NINJ1 are important for modulating immune responses during inflammation nih.gov.
In the context of neuroinflammation, NINJ1 has been shown to promote the migration of monocytes across the brain endothelium into central nervous system inflammatory lesions nih.govuniprot.orghmdb.ca. Moreover, in experimental autoimmune encephalomyelitis (EAE), a model of multiple sclerosis, NINJ1 deficiency or inhibition reduced the migration of macrophages and dendritic cells into the brain, attenuating disease severity atsjournals.orgatsjournals.org.
Interaction with Toll-like Receptor 4 (TLR4) Signaling
NINJ1 acts as a regulator of Toll-like receptor 4 (TLR4) signaling, particularly in response to lipopolysaccharide (LPS), a major component of Gram-negative bacteria and a potent activator of inflammation uniprot.orghmdb.caatsjournals.orgfrontiersin.orgatsjournals.orgspandidos-publications.comnih.gov.
Studies have demonstrated that NINJ1 directly binds to LPS, and this interaction contributes to the LPS-induced inflammatory response spandidos-publications.comnih.gov. The amino acid region 81-100 of NINJ1 has been identified as required for LPS binding spandidos-publications.comnih.gov.
NINJ1 modulates TLR4 signaling by affecting downstream pathways, notably the phosphorylation of p38 and the activation of activator protein-1 (AP-1) atsjournals.orgatsjournals.org. Repression of NINJ1 has been shown to attenuate LPS-triggered inflammation in macrophages and endothelial cells, reducing the secretion of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-α (TNFα) atsjournals.orgatsjournals.orgspandidos-publications.comnih.gov. In murine models of sepsis, inhibiting NINJ1 reduced systemic and pulmonary inflammation and organ damage atsjournals.orgatsjournals.org.
The interaction between NINJ1 and TLR4 signaling underscores a mechanism by which NINJ1 contributes to the amplification of inflammatory responses beyond its role in cell migration atsjournals.orgatsjournals.org.
Here is a summary of NINJ1's interaction with TLR4 signaling:
| Interaction Point | Mechanism | Downstream Effect | Outcome (upon NINJ1 involvement) | References |
| Direct Binding | NINJ1 binds directly to LPS (aa 81-100) | Contributes to LPS-induced inflammatory response | Increased inflammation | spandidos-publications.comnih.gov |
| Signaling Pathway | Modulation of p38 phosphorylation and AP-1 activation | Affects expression of inflammatory mediators (NO, TNFα) | Increased inflammation | atsjournals.orgatsjournals.orgnih.gov |
Angiogenesis Regulation at the Molecular Level
NINJ1 is recognized as a regulator of angiogenesis, the process of forming new blood vessels frontiersin.orguniprot.orghmdb.caahajournals.orgjst.go.jp. Its role in this process appears to be context-dependent and involves interactions with various cell types and signaling molecules.
NINJ1 is expressed in capillary cells, including endothelial cells (ECs) and pericytes, with higher expression observed in capillary pericytes (cPCs), which can be further induced by hypoxia frontiersin.orgahajournals.orgjst.go.jp. Pericytes play a crucial role in vascular maturation and stabilization through their interactions with endothelial cells ahajournals.orgjst.go.jp.
Research suggests that NINJ1 expressed in cPCs negatively regulates angiogenesis by suppressing the trophic effects of cPCs on endothelial cells jst.go.jp. Downregulation of NINJ1 in cPCs enhanced the production of angiogenic growth factors such as vascular endothelial growth factor (VEGF) and angiopoietin 1 (Ang1), leading to increased angiogenic effects mediated by cPCs frontiersin.orgjst.go.jp. Conversely, overexpression of NINJ1 attenuated these effects and reduced the production of angiogenic factors jst.go.jp.
NINJ1 may also contribute to vascular stability and maturation by mediating the interaction between pericytes and endothelial tubes through its adhesion properties jst.go.jp.
In other contexts, NINJ1 has been implicated in both promoting and inhibiting angiogenesis. During early ocular development, transient NINJ1 upregulation in macrophages enhances Angiopoietin-2 (Ang2) and Wnt family member 7b (Wnt7b) expression, contributing to the regression of the hyaloid vascular system mdpi.comresearchgate.net. Conversely, inhibition of NINJ1 has been shown to promote penile angiogenesis via Ang1 and Ang2 signaling, restoring erectile function in models of erectile dysfunction mdpi.comresearchgate.net.
These findings indicate a complex role for NINJ1 in angiogenesis, involving modulation of growth factor production, cell-cell interactions, and context-specific effects on vascular development and remodeling.
Involvement in Neuroregeneration Processes
NINJ1 was initially identified based on its upregulation after nerve injury in murine Schwann cells and dorsal root ganglion neurons, highlighting its early association with neuroregeneration mdpi.comfrontiersin.orgmdpi.comnih.govsinobiological.com. It functions as a homophilic adhesion molecule that promotes neurite outgrowth from cultured dorsal root ganglion neurons sinobiological.com.
NINJ1 plays a role in nerve regeneration by promoting the maturation of Schwann cells, which are essential for supporting axonal regrowth in the peripheral nervous system uniprot.orghmdb.ca. Following axotomy, NINJ1 is upregulated in neurons and Schwann cells at the distal nerve segment, facilitating neurite extension frontiersin.orgfrontiersin.org.
Studies investigating the therapeutic potential of targeting NINJ1 in neurological conditions have shown promising results. For example, inhibition of NINJ1 has been demonstrated to promote neural regeneration in models of cavernous nerve injury and diabetic neuropathy mdpi.comresearchgate.net. This effect is thought to be mediated, at least in part, through the modulation of Ang1 and Ang2 signaling, which also play roles in neurotrophic effects mdpi.comresearchgate.net. High-dose NINJ1-blocking antibodies have been shown to induce significant restoration of erectile function in cavernous nerve injury models, indicating dual neurotrophic and angiogenic effects of NINJ1 blockade frontiersin.org.
The involvement of NINJ1 in neuroregeneration underscores its importance in the recovery and repair processes following nerve damage, mediated through its adhesive properties and influence on cellular interactions and growth factor signaling.
Specific Cellular Contexts and Functions (e.g., platelet activation, extravillous trophoblast cell dysfunction)
NINJ1's role extends to specific cellular contexts, where its activity contributes to distinct physiological and pathological outcomes.
Platelet Activation: NINJ1 has been shown to regulate platelet activation and PANoptosis, a form of programmed cell death, particularly in the context of septic disseminated intravascular coagulation (DIC) uniprot.orgnih.govmdpi.com. Studies indicate that NINJ1 is critical in platelet activation and plasma membrane disruption, and its inhibition can effectively reduce platelet-dependent thrombosis and DIC in sepsis nih.govmdpi.com. The oligomerization of NINJ1 is observed in membrane-broken platelets and is regulated by the PANoptosis pathway nih.govmdpi.comresearchgate.net. Inhibition of NINJ1 has been shown to alleviate platelet activation in vitro and reduce platelet activation and membrane disruption in vivo, suppressing platelet-cascade reactions and leading to anti-thrombosis and anti-DIC effects in sepsis nih.govmdpi.com.
Extravillous Trophoblast Cell Dysfunction: Research has also implicated NINJ1 in extravillous trophoblast cell dysfunction, which can contribute to pregnancy complications such as recurrent spontaneous abortion (RSA) uniprot.orgnih.govdntb.gov.ua. Higher levels of NINJ1 mRNA and protein have been detected in the villi tissues of RSA patients compared to control groups nih.gov. Studies where NINJ1 expression was reduced demonstrated promotion of trophoblast cell proliferation, migration, and invasion, while inhibiting apoptosis nih.gov. This suggests that elevated NINJ1 levels may impair trophoblast function, contributing to implantation insufficiency nih.gov.
NINJ1's involvement in other cellular contexts includes its role in leukocyte migration during inflammation by promoting transendothelial migration of macrophages uniprot.orghmdb.ca. It is also involved in nerve regeneration by promoting the maturation of Schwann cells and acts as a regulator of angiogenesis uniprot.orghmdb.ca. Furthermore, NINJ1 promotes osteoclast development and is involved in striated muscle growth and differentiation hmdb.ca.
Here is a summary of NINJ1 functions in specific cellular contexts:
| Cellular Context | Observed Function / Implication | Research Finding Highlights |
| Platelets | Regulation of activation and plasma membrane rupture in septic DIC | Inhibition alleviates activation and reduces thrombosis/DIC; oligomerization is key nih.govmdpi.com. |
| Extravillous Trophoblast Cells | Contribution to dysfunction and recurrent spontaneous abortion | Higher expression in RSA patients; knockdown promotes proliferation, migration, and invasion while inhibiting apoptosis nih.gov. |
| Leukocytes | Promotion of migration, including transendothelial migration of macrophages | Involved in inflammatory stress and leukocyte migration uniprot.orghmdb.ca. |
| Schwann Cells | Promotion of maturation | Plays a role in nerve regeneration uniprot.orghmdb.ca. |
| Endothelial Cells | Regulation of angiogenesis and interaction with capillary pericyte cells for vessel formation | Promotes formation of new vessels and mediates interactions; also involved in vascular functions in penile tissue uniprot.orghmdb.ca. |
| Osteoclasts | Promotion of development | Enhances the survival of prefusion osteoclasts hmdb.ca. |
| Striated Muscle Cells | Involvement in growth and differentiation | Contributes to myocyte growth and differentiation hmdb.ca. |
Regulatory Networks and Signaling Pathways Intersecting with NINJ1
NINJ1's activity is integrated within complex cellular regulatory networks and intersects with key signaling pathways.
Post-Translational Modifications and their Functional Implications
Post-translational modifications (PTMs) are crucial regulators of protein function, affecting stability, localization, and interactions ijbs.commdpi.comyoutube.com. While the specific PTMs of NINJ1 and their precise functional implications are areas of ongoing research, studies on other proteins involved in cell death and membrane dynamics, such as gasdermins, highlight the potential significance of PTMs in regulating their activity ijbs.com. NINJ1 itself undergoes oligomerization, a form of protein assembly critical for its function in plasma membrane rupture uniprot.orgnih.govmdpi.comresearchgate.net. This oligomerization is a key regulatory step, and factors influencing it, including potential PTMs or interactions with other molecules, would have significant functional implications for cell lysis and the subsequent release of intracellular contents. Research indicates that the oligomerization of NINJ1 is verified in membrane-broken platelets and is regulated by the PANoptosis pathway nih.govmdpi.comresearchgate.net.
Crosstalk with Key Signaling Pathways (e.g., STAT3, Wnt/β-Catenin)
NINJ1 interacts with or is influenced by several key signaling pathways.
STAT3 Signaling Pathway: NINJ1 has been shown to trigger extravillous trophoblast cell dysfunction by blocking the STAT3 signaling pathway uniprot.orgnih.govdntb.gov.ua. Inhibition of the STAT3 pathway by elevated NINJ1 levels impairs trophoblast behaviors such as proliferation, migration, and invasion nih.gov. Conversely, NINJ1 knockdown promotes the activation of the STAT3 pathway in trophoblasts, reversing the negative effects on their function nih.gov. This indicates a direct or indirect inhibitory crosstalk between NINJ1 and STAT3 signaling in this cellular context. STAT3 signaling is known to play crucial roles in cell growth, survival, migration, and differentiation, and its dysregulation is implicated in various diseases, including cancer researchgate.net.
Wnt/β-Catenin Signaling Pathway: NINJ1 has been reported to influence the Wnt/β-Catenin signaling pathway, particularly in the context of lung tumor formation and progression atlasgeneticsoncology.orgnih.govmdpi.com. Studies suggest that NINJ1 can potentiate Wnt/β-Catenin signaling through the assembly of Frizzled2-LRP6 atlasgeneticsoncology.orgnih.gov. This interaction may promote cancer stem cell-associated phenotypes and enhance survival capacities in non-small cell lung cancer (NSCLC) cells researchgate.net. The Wnt/β-Catenin pathway is a highly conserved pathway involved in numerous cellular processes, and its aberrant activation is frequently observed in cancer nih.govnih.gov.
The intersection of NINJ1 with these pathways highlights its involvement in complex cellular processes beyond just membrane rupture, influencing cell fate decisions, proliferation, and migration.
Modulation by Small Molecules or Endogenous Inhibitors (e.g., Glycine)
The activity of NINJ1 can be modulated by certain molecules.
Glycine: The amino acid glycine has been identified as an endogenous inhibitor of NINJ1 activity atlasgeneticsoncology.orgnih.govmdpi.comelifesciences.orgnih.govnih.gov. Glycine is known for its cytoprotective effects and has been shown to inhibit plasma membrane rupture induced by various types of injury elifesciences.orgnih.govnih.gov. Research indicates that glycine works by inhibiting NINJ1 membrane clustering, which is necessary for it to cause cell rupture elifesciences.orgnih.govnih.gov. This suggests that glycine interferes with the oligomerization or assembly of NINJ1 at the plasma membrane, thereby preserving membrane integrity elifesciences.orgnih.gov. The cytoprotective effect of glycine phenocopies the effect of NINJ1 knockout in preventing cellular rupture during lytic cell death elifesciences.orgnih.gov.
Other potential modulators are being investigated, including monoclonal antibodies that can block NINJ1-mediated PMR by preventing its aggregation nih.govfrontiersin.org. Small-molecule drugs besides glycine, such as muscimol, are also being explored for their ability to disrupt NINJ1 accumulation on the plasma membrane nih.gov. Calcium influx has also been shown to be required for NINJ1 aggregation and subsequent membrane rupture biorxiv.org.
Here is a summary of known modulators of NINJ1 activity:
| Modulator | Type | Mechanism of Action | Observed Effect on NINJ1 Activity | Research Finding Highlights |
| Glycine | Endogenous Inhibitor | Inhibits NINJ1 membrane clustering/oligomerization | Suppresses plasma membrane rupture | Phenocopies NINJ1 knockout cytoprotection; prevents clustering necessary for rupture atlasgeneticsoncology.orgnih.govmdpi.comelifesciences.orgnih.govnih.gov. |
| Monoclonal Antibodies (e.g., D1) | Exogenous Inhibitor | Blocks NINJ1 aggregation | Prevents plasma membrane rupture | Developed to inhibit NINJ1-mediated PMR; Clone D1 binds extracellularly to prevent aggregation nih.govfrontiersin.orgbiorxiv.org. |
| Muscimol | Small Molecule | Disrupts NINJ1 accumulation on plasma membrane | Suppresses plasma membrane rupture | Being investigated for its ability to interfere with NINJ1 assembly nih.gov. |
| Calcium | Endogenous Factor | Required for NINJ1 aggregation | Promotes plasma membrane rupture | Extracellular calcium is necessary for NINJ1 aggregation and subsequent rupture biorxiv.org. |
Advanced Methodologies in NINJ1 Functional and Structural Research
Advanced methodologies are crucial for unraveling the complex functions and structures of proteins like NINJ1.
Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structure Determination
Cryo-Electron Microscopy (Cryo-EM) has been instrumental in determining the high-resolution structure of NINJ1 and understanding its mechanism of action in plasma membrane rupture nih.govrcsb.orgpdbj.orgebi.ac.ukrcsb.org. Cryo-EM studies have revealed that NINJ1 assembles into linear filaments or ring-like structures at the plasma membrane of dying cells wikipedia.orgpdbj.orgebi.ac.ukrcsb.org. These assemblies are amphipathic, possessing both hydrophobic and hydrophilic sides nih.govpdbj.orgrcsb.org.
Key structural findings from Cryo-EM include the observation that NINJ1 forms chain-like oligomers, often in a hand-in-hand configuration nih.gov. The structure involves four alpha helices (α1 to α4), with α1 and α2 being amphipathic and α3 and α4 forming transmembrane helices uniprot.orgnih.gov. The arrangement of these helices, particularly the insertion of the hydrophilic faces of α1 and α2 into the hydrophobic membrane, is proposed to be the mechanism by which NINJ1 disrupts membrane integrity and causes rupture uniprot.orgnih.govpdbj.orgebi.ac.uk.
Cryo-EM has also provided insights into the different conformational states of NINJ1. For example, studies have determined the structure of inactive-state mouse NINJ1 bound to a nanobody, revealing a face-to-face homodimer conformation that is autoinhibited rcsb.org. In contrast, the active conformation involves a kinked transmembrane helix 1 (TM1) rcsb.org. Mutagenesis studies based on these structures have further supported the role of specific residues and the dimeric state in regulating NINJ1 activity and preventing unprovoked plasma membrane rupture rcsb.org. The resolution achieved by Cryo-EM, such as the 2.75 Angstrom resolution for the NINJ1 filament, allows for detailed analysis of the protein's architecture and the interactions crucial for its function rcsb.org.
Here is a summary of Cryo-EM findings on NINJ1 structure:
| Structural Feature | Description | Functional Implication | Research Finding Highlights |
| Oligomerization/Filament Formation | Forms linear filaments or ring-like structures at the plasma membrane | Essential for mediating plasma membrane rupture | Observed in dying cells; forms tightly packed arrays of transmembrane helices wikipedia.orgpdbj.orgebi.ac.ukrcsb.org. |
| Amphipathic Nature | Possesses a hydrophobic side (TM helices) and a hydrophilic side (α1 and α2 helices) | Allows interaction with and disruption of the lipid bilayer | Hydrophilic faces are inserted into the membrane upon activation uniprot.orgnih.govpdbj.orgrcsb.org. |
| Alpha Helices (α1-α4) | Composed of four helices: two amphipathic (α1, α2) and two transmembrane (α3, α4) | Contributes to the overall structure and membrane interaction | Arrangement and kinking of helices are crucial for function uniprot.orgnih.gov. |
| Dimeric Inactive State | Forms a face-to-face homodimer with unkinked TM1 | Autoinhibition to prevent premature membrane rupture | Destabilization of dimers leads to cell death; stabilization inhibits activity rcsb.org. |
| Kinked TM1 (Active State) | Conformational change in transmembrane helix 1 | Hallmark of NINJ1 activation and necessary for membrane rupture | Prompts spontaneous kink formation in destabilizing mutations rcsb.org. |
| Lys45-Asp53 Salt Bridge | Intermolecular interaction between adjacent subunits in oligomers | Crucial for NINJ1 oligomerization | Identified as a key interaction in chain-like oligomers nih.gov. |
| Glycine Residues | Important residues located at kink regions in transmembrane helices | Important for NINJ1 oligomerization and function | Mutagenesis studies highlight their significance nih.govebi.ac.uk. |
| Membrane Disk Formation | Can form membrane disks by cutting and releasing membrane fragments | A mechanism of plasma membrane rupture distinct from pore formation | Observed in structural studies and supported by experimental evidence ebi.ac.uk. |
Molecular Dynamics Simulations for Mechanistic Insights
Molecular dynamics (MD) simulations have been instrumental in providing atomic-level insights into the structural dynamics and mechanism by which NINJ1 mediates plasma membrane rupture. These simulations complement experimental techniques by offering a dynamic view of protein behavior within the membrane environment.
Studies employing MD simulations have investigated the structural basis of NINJ1 filaments and their interaction with the plasma membrane. uni-stuttgart.denih.govresearchgate.net These simulations have shown that NINJ1 can assemble into filamentous structures that are capable of stably capping membrane edges. uni-stuttgart.denih.govresearchgate.net The structure of NINJ1 filaments, as revealed by cryo-electron microscopy and explored through MD, features a tightly packed array of transmembrane alpha-helices. nih.govresearchgate.net MD simulations have helped to understand how the directionality and stability of these filaments are influenced by specific amphipathic alpha-helices that link adjacent subunits. nih.gov
Furthermore, MD simulations have been used to model the activation mechanism of NINJ1. researchgate.net In its inactive state, NINJ1 may exist as a face-to-face homodimer. researchgate.net Simulations suggest that activation involves the disruption of this dimer and a conformational change, leading to the formation of a four-helix kinked structure that exposes a hydrophilic face capable of inducing PMR. researchgate.net All-atom MD simulations have been performed to observe these conformational changes and the movement of transmembrane helices during the activation process. researchgate.net
Table 1 summarizes key findings from molecular dynamics simulations related to NINJ1.
| Simulation Aspect | Key Findings | Reference |
| NINJ1 Filament-Membrane Interaction | Filaments can stably cap membrane edges. | uni-stuttgart.denih.govresearchgate.net |
| Filament Structure & Stability | Tightly packed transmembrane alpha-helices; amphipathic helices link subunits. | nih.govresearchgate.net |
| Activation Mechanism | Disruption of inactive dimer; conformational change to kinked structure. | researchgate.net |
| Structural Features | Hydrophilic and hydrophobic sides of the filament observed. | nih.gov |
Genetic Perturbation Techniques (e.g., siRNA, CRISPR-mediated gene editing)
Genetic perturbation techniques, such as small interfering RNA (siRNA) and CRISPR-mediated gene editing (e.g., CRISPR-Cas9), are fundamental tools for investigating the function of NINJ1 by specifically reducing or eliminating its expression. These methods allow researchers to observe the phenotypic consequences of NINJ1 deficiency and thus infer its biological roles.
CRISPR-Cas9 has been widely used to generate NINJ1 knockout cell lines in various models, including mouse immortalized bone marrow-derived macrophages (iBMDMs) and human monocytic cell lines like THP-1. nih.govnih.govelifesciences.org By comparing the behavior of wild-type cells to NINJ1 knockout cells under conditions that induce lytic cell death, researchers can determine the necessity of NINJ1 for PMR and subsequent events like the release of intracellular components. nih.govnih.govelifesciences.org For instance, studies have shown that NINJ1 knockout significantly reduces lactate (B86563) dehydrogenase (LDH) release, a marker of cell rupture, during pyroptosis and ferroptosis. nih.govnih.govelifesciences.org
siRNA-mediated knockdown is another common approach to transiently reduce NINJ1 expression. nih.govnih.gov This technique has been applied in various cell types, including human monocyte-derived macrophages (hMDMs) and HeLa cells, to study the impact of reduced NINJ1 levels on plasma membrane integrity and cell death processes. nih.govnih.gov siRNA screens have also been utilized in high-throughput settings to identify proteins, like NINJ1, that are involved in regulating plasma membrane fragility under mechanical stress. nih.gov
Table 2 illustrates the application and impact of genetic perturbation techniques on studying NINJ1 function.
| Technique | Cell Model Used | Observed Effect of NINJ1 Perturbation | Reference |
| CRISPR-Cas9 KO | iBMDMs, THP-1 cells | Reduced LDH release, decreased plasma membrane rupture during cell death | nih.govnih.govnih.govelifesciences.org |
| siRNA Knockdown | hMDMs, HeLa cells | Reduced cytotoxicity, decreased membrane permeability under stress | nih.govnih.gov |
| CRISPR-Cas9 Screen | iBMDMs (genome-wide) | Identified NINJ1 as a key executioner of inflammatory cell death | researchgate.net |
Live-Cell Fluorescence Microscopy and Time-Lapse Imaging
Live-cell fluorescence microscopy and time-lapse imaging are indispensable techniques for visualizing the dynamic behavior of NINJ1 in real-time during cell death processes. These methods allow researchers to track NINJ1 localization, assembly, and its direct involvement in plasma membrane rupture.
By tagging NINJ1 with fluorescent proteins like GFP, researchers can monitor its movement and clustering within the plasma membrane of living cells. nih.govnih.govbiorxiv.org Time-lapse imaging captures a series of images over time, providing a movie-like view of cellular events. nih.govnih.govbiorxiv.orgthermofisher.com This has been crucial in observing the formation of NINJ1 assemblies, such as filamentous structures and ring-like entities, on the plasma membrane during induced cell death. researchgate.netnih.govbiorxiv.org
Studies using time-lapse fluorescence microscopy have visualized NINJ1 clustering prior to membrane rupture and the subsequent release of NINJ1-positive structures into the extracellular environment. nih.govbiorxiv.org This dynamic visualization supports the model that NINJ1 actively participates in the membrane breakdown process. nih.govbiorxiv.org Furthermore, combining NINJ1 fluorescence with dyes that indicate membrane permeability allows for the direct correlation of NINJ1 activity with the loss of plasma membrane integrity. nih.gov
Table 3 provides examples of how live-cell fluorescence microscopy and time-lapse imaging have contributed to understanding NINJ1.
| Imaging Application | Key Observations | Reference |
| Tracking NINJ1-GFP localization and clustering | Formation of filamentous and ring-like structures on the plasma membrane. | researchgate.netnih.govbiorxiv.org |
| Time-lapse imaging of cell death | Visualization of NINJ1 clustering preceding membrane rupture; release of NINJ1 structures. | nih.govbiorxiv.org |
| Correlating NINJ1 fluorescence with membrane permeability | Direct observation of membrane integrity loss in conjunction with NINJ1 activity. | nih.gov |
| Super-resolution imaging of endogenous NINJ1 | Detailed visualization of NINJ1 clusters at high resolution. | researchgate.netbiorxiv.org |
Proteomic Approaches for Interaction Discovery
Proteomic approaches, particularly those involving mass spectrometry, are powerful tools for identifying proteins that interact with NINJ1. Understanding NINJ1's protein interaction network is crucial for deciphering the upstream signals that activate it and the downstream pathways it influences.
Techniques such as co-immunoprecipitation (co-IP) followed by mass spectrometry can be used to isolate NINJ1 and identify proteins that are physically bound to it. oup.comfrontiersin.org This allows for the discovery of both stable and transient protein-protein interactions (PPIs). oup.comfrontiersin.org Quantitative proteomic methods, such as Stable Isotope Labeling using Amino acids in Cell culture (SILAC), have been employed to compare the protein content released from cells undergoing cell death in the presence or absence of NINJ1. nih.gov This approach helped reveal that NINJ1 is necessary for the release of cytosolic proteins and DAMPs during ferroptosis, suggesting its role in driving inflammation through the release of these molecules. nih.gov
While the provided search results highlight the use of proteomics to analyze the consequences of NINJ1-mediated lysis (i.e., released proteins), proteomic methods are also broadly applicable to directly identify proteins that interact with NINJ1 itself. oup.comfrontiersin.orgresearchgate.net Affinity purification coupled with mass spectrometry (AP/MS) is a common strategy for isolating protein complexes and identifying their components. frontiersin.orgresearchgate.net Proximity-dependent labeling methods offer an advantage in capturing transient or weak interactions by labeling proteins in the vicinity of a protein of interest before purification and analysis by mass spectrometry. frontiersin.org
Table 4 outlines how proteomic approaches contribute to the study of NINJ1.
| Proteomic Approach | Application in NINJ1 Research Context | Reference |
| Quantitative Proteomics (e.g., SILAC) | Comparing released proteins from cells with/without functional NINJ1 to identify NINJ1-dependent cargo. | nih.gov |
| Co-immunoprecipitation followed by Mass Spectrometry | Identifying proteins that physically interact with NINJ1. | oup.comfrontiersin.org |
| Affinity Purification followed by Mass Spectrometry | Isolating NINJ1-containing protein complexes to identify interacting partners. | frontiersin.orgresearchgate.net |
| Proximity-Dependent Labeling + Mass Spectrometry | Capturing transient or weak interactions with NINJ1. | frontiersin.org |
Nin1/rpn12 Binding Protein 1 Homolog Nob1 Research Landscape
Genomic and Protein Features of NOB1
The NOB1 gene and its encoded protein exhibit distinct characteristics regarding their organization, domain structure, subcellular location, and evolutionary conservation.
Gene Organization and Transcriptional Regulation
The human NOB1 gene is situated on chromosome 16q22.1. spandidos-publications.comresearchgate.net It is composed of nine exons and eight introns. researchgate.netatlantis-press.com The cDNA is 1749 base pairs long, containing a putative open reading frame of 1239 base pairs. researchgate.net
While detailed transcriptional regulation mechanisms of NOB1 are an ongoing area of research, studies have explored its expression patterns in various tissues and its potential involvement in disease states, such as cancer. spandidos-publications.comatlantis-press.comnih.gov For instance, elevated NOB1 mRNA expression has been observed in ovarian cancer tissues compared to normal ovarian tissues, and this high expression level correlates with tumor size and cell differentiation grade. atlantis-press.com Additionally, studies suggest that NOB1 expression can be influenced by factors like microRNAs. researchgate.netnih.gov
Protein Domain Characterization and Subcellular Localization
The NOB1 protein, with a molecular weight of approximately 50 kDa in humans, is characterized by the presence of two key domains: a PilT N-terminal (PIN) domain and a zinc ribbon domain. researchgate.netcore.ac.ukresearchgate.net
The PIN domain is a motif commonly found in nucleases and is thought to be crucial for the endonucleolytic cleavage activity of NOB1. researchgate.netcore.ac.uknih.govpnas.org This domain contains highly conserved aspartate residues essential for its catalytic function. researchgate.netcore.ac.uk The zinc ribbon domain is characterized by four highly conserved cysteine residues and is involved in binding a single zinc ion. researchgate.netcore.ac.ukpnas.orgebi.ac.uk This domain has been shown to be essential for the recruitment of NOB1 to pre-40S ribosomal particles. nih.gov
NOB1 exhibits a dynamic subcellular localization. In mammalian cells, it is primarily localized in the nucleus. spandidos-publications.comresearchgate.netebi.ac.uk However, it is also found in the cytoplasm and is known to accompany pre-40S ribosomes during their export from the nucleus to the cytoplasm. spandidos-publications.comnih.gov Some studies also indicate localization to the cytosol and focal adhesion sites. proteinatlas.org In Saccharomyces cerevisiae, Nob1p is located in the nucleus and is part of the preribosome, small subunit precursor. yeastgenome.org
Table 1: Key Protein Domains and Features of NOB1
| Domain | Key Features | Proposed Function |
| PIN Domain | Highly conserved aspartate residues | Endonucleolytic cleavage activity |
| Zinc Ribbon Domain | Four highly conserved cysteine residues, binds Zn²⁺ | Pre-40S ribosomal particle recruitment, RNA binding |
Conservation of NOB1 Homologs Across Eukaryotes (e.g., Yeast, Human)
NOB1 is remarkably conserved across eukaryotes and is also found in many archaea. researchgate.netcore.ac.uk This high degree of conservation underscores its fundamental role in essential cellular processes. Orthologous sequences of Nob1 have been identified in mammals, fungi, plants, protists, and various archaeal species, with the exception of the Korarchaeota branch. researchgate.net
While the core PIN and zinc ribbon domains are conserved, there are variations in sequence length between archaeal and eukaryotic homologs. researchgate.netcore.ac.uk Eukaryotic NOB1 proteins typically contain an extended loop within the PIN domain and an additional C-terminal extension following the zinc ribbon domain, which are absent in archaeal proteins. researchgate.netcore.ac.uk Despite these differences, the fundamental RNA cleavage step catalyzed by NOB1 appears to be largely conserved. researchgate.net For example, Pyrococcus horikoshii Nob1, an archaeal homolog, efficiently cleaves RNA substrates containing the D-site of the preribosomal RNA in a manganese-dependent manner, similar to the yeast protein. core.ac.uk
Sequence similarity between Nob1 from S. cerevisiae and Homo sapiens in aligned regions is approximately 66-68%. researchgate.net
Table 2: Conservation of NOB1 Homologs
| Organism Group | Conservation Status | Notable Features of Homologs |
| Eukaryotes | Highly Conserved | Extended PIN domain loop, C-terminal extension |
| Archaea | Conserved (most) | Generally smaller size, lack extended regions found in eukaryotes |
Fundamental Molecular Functions of NOB1
NOB1's primary molecular function is centered around ribosome biogenesis, particularly the final maturation of the small ribosomal subunit.
Core Role in Ribosome Biogenesis and Maturation
Ribosome biogenesis is a complex and highly regulated process involving numerous trans-acting factors. nih.govplos.orgplos.org NOB1 plays a critical role in the late stages of small ribosomal subunit (SSU) synthesis. uniprot.orgj-morphology.com It is an essential component of pre-40S ribosomal particles. nih.govpnas.org
In yeast, Nob1 is involved in both proteasomal and 40S ribosomal subunit biogenesis. ebi.ac.uk It is required for the maturation of the small subunit ribosomal RNA by catalyzing a specific cleavage event after the preribosomal subunit has been exported to the cytoplasm. nih.govebi.ac.uk
Processing of pre-rRNA (e.g., 20S rRNA to 18S rRNA cleavage)
A key function of NOB1 is its role as an endoribonuclease responsible for the final processing of the small subunit ribosomal RNA. nih.govplos.org Specifically, NOB1 mediates the cleavage of the 20S pre-rRNA at site D to generate the mature 18S rRNA. researchgate.netnih.govplos.orglafontainelab.com This cleavage event removes the last fragment of the Internal Transcribed Spacer 1 (ITS1). plos.org
Genetic depletion of Nob1p in S. cerevisiae leads to a strong inhibition of the processing of 20S pre-rRNA to mature 18S rRNA, resulting in the accumulation of high levels of 20S pre-rRNA. nih.gov This processing step occurs within a pre-40S particle in the cytoplasm. nih.govlafontainelab.com
NOB1's endonucleolytic activity at site D is crucial for the formation of translationally competent 40S ribosomal subunits. researchgate.net The PIN domain of NOB1 is required for this site D cleavage. nih.gov The process is regulated and involves interactions with other factors, such as PNO1 (partner of NOB1) and the ATPase RIO1. plos.orgresearchgate.net PNO1 interacts with NOB1 and can mask the rRNA cleavage site, preventing premature cleavage. plos.orgresearchgate.net Conformational changes, potentially triggered by factors like RIO1, are required to unlock NOB1 activity and allow cleavage at site D. plos.orgresearchgate.net
Table 3: Role of NOB1 in pre-rRNA Processing
| Precursor rRNA | Mature rRNA Product | Cleavage Site | Enzyme Responsible | Location of Processing |
| 20S pre-rRNA | 18S rRNA | Site D | NOB1 | Cytoplasm |
The precise timing and fidelity of this cleavage step are subject to quality control mechanisms. plos.org Studies in S. cerevisiae have shown that Nob1 can, in rare instances, miscleave its substrate in vivo, but multiple checkpoints, including one involving the ATPase Rio1, ensure that the vast majority of 18S rRNAs have the correct 3' end. plos.org
Assembly of Ribosomal Subunits and Integrity Maintenance
NOB1 plays a critical role in the intricate process of ribosome assembly, specifically in the maturation of the small 40S ribosomal subunit. It is involved in the late cytoplasmic steps of small subunit biogenesis. A key function of NOB1 is its activity as an endonuclease. Utilizing its PIN domain, NOB1 is responsible for the final cleavage of the 20S pre-ribosomal RNA (rRNA) precursor at site D, a step necessary for the generation of mature 18S rRNA. ctdbase.orggenecards.orgnih.gov This precise cleavage is vital for the formation of translationally competent 40S subunits.
NOB1, in conjunction with its binding partner Pno1 and the kinase Rio1, constitutes a critical quality control checkpoint during 40S ribosome maturation. This checkpoint mechanism prevents the premature release of immature pre-40S subunits into the translating pool. While Nob1 can, in vitro, miscleave its rRNA substrate, cellular quality control pathways exist to detect and degrade ribosomes containing miscleaved 18S rRNA, often involving ribosome collisions during translation.
Association with the Ubiquitin-Proteasome System
Beyond its role in ribosome biogenesis, NOB1 is also associated with the ubiquitin-proteasome system (UPP), a major pathway for intracellular protein degradation. nih.govuniprot.org In yeast, Nob1p interacts with Nin1p/Rpn12p, a subunit of the 19S regulatory particle of the 26S proteasome. ctdbase.orgnih.gov This interaction is important for the maturation of the 20S proteasome. ctdbase.org Following its role in facilitating 20S proteasome maturation, Nob1p is subsequently degraded by the 26S proteasome, a step that contributes to the completion of 26S proteasome biogenesis. ctdbase.orgnih.govuniprot.org This involvement underscores NOB1's contribution to protein homeostasis by participating in the assembly and regulation of the protein degradation machinery. ctdbase.org
Involvement of NOB1 in Key Cellular Processes
NOB1's fundamental roles in ribosome biogenesis and its association with the proteasome system position it as a protein with significant influence over various essential cellular processes, including the regulation of cell cycle, proliferation, and apoptosis.
Cell Cycle Progression Regulation (e.g., G1/S, G2/M checkpoints)
NOB1 has been shown to play a regulatory role in the cell cycle. nih.gov Perturbations in NOB1 expression can lead to cell cycle arrest, although the specific phase affected can vary depending on the cell type. Studies have reported that knockdown or downregulation of NOB1 can induce cell cycle arrest at the G1/S checkpoint in several cancer cell lines, including ovarian cancer, prostate cancer, papillary thyroid cancer, and colorectal cancer cells. Conversely, arrest in the S phase has also been observed in oral squamous cell carcinoma and osteosarcoma cells upon NOB1 knockdown. ctdbase.org Furthermore, NOB1 knockdown has been shown to induce G2/M phase arrest in osteosarcoma, gastric cancer, and breast cancer cells. These findings suggest that NOB1 is involved in regulating transitions at multiple cell cycle checkpoints, and its impact may be context-dependent. The influence of NOB1 knockdown on the expression of key cell cycle regulators, such as cyclins and cyclin-dependent kinases (CDKs), has also been noted. nih.gov
Modulation of Cell Proliferation and Cell Growth
Research consistently indicates that NOB1 plays a significant role in modulating cell proliferation and growth. genecards.org Elevated expression of NOB1 is frequently observed in various cancers and is associated with increased cell proliferation. ctdbase.orgnih.gov Experimental downregulation or silencing of NOB1 expression has been demonstrated to inhibit cell proliferation and reduce colony formation ability in a wide range of human cancer cell lines, including those from oral squamous cell carcinoma, laryngeal cancer, breast cancer, colorectal cancer, prostate cancer, and non-small cell lung cancer. ctdbase.orggenecards.orgnih.gov These findings highlight NOB1's pro-proliferative function and its potential as a target for inhibiting cancer cell growth.
Table 1: Effect of NOB1 Knockdown on Cell Proliferation in Various Cancer Cell Lines
| Cell Line Type | Observed Effect on Proliferation | Source(s) |
| Oral Squamous Cell Carcinoma | Decreased | ctdbase.org |
| Laryngeal Cancer | Inhibited | nih.gov |
| Breast Cancer | Declined | |
| Colorectal Cancer | Inhibited | genecards.org |
| Prostate Cancer | Inhibited | |
| Non-Small Cell Lung Cancer | Suppressed | |
| Ovarian Cancer | Suppressed | |
| Hepatocellular Carcinoma | Decreased | ctdbase.org |
| Glioma | Decreased | ctdbase.org |
| Osteosarcoma | Decreased | ctdbase.org |
| Gastric Cancer | Inhibited | |
| Papillary Thyroid Carcinoma | Delayed |
Induction and Regulation of Apoptosis
NOB1 also plays a role in the regulation of apoptosis, or programmed cell death. Studies have shown that reducing NOB1 expression can induce or increase apoptosis in various cancer cell types, including oral squamous cell carcinoma, laryngeal cancer, colorectal cancer, glioma, and papillary thyroid carcinoma cells. ctdbase.orggenecards.orgnih.gov This suggests that NOB1 may have an anti-apoptotic function in these contexts, or that its depletion triggers pro-apoptotic pathways. The precise mechanisms by which NOB1 influences apoptosis are an area of ongoing research, with some studies indicating the involvement of signaling pathways such as the JNK and MAPK pathways in mediating the apoptotic effects observed upon NOB1 inhibition. nih.gov
Table 2: Effect of NOB1 Knockdown on Apoptosis in Various Cancer Cell Lines
| Cell Line Type | Observed Effect on Apoptosis | Source(s) |
| Oral Squamous Cell Carcinoma | Increased | ctdbase.org |
| Laryngeal Cancer | Induced | nih.gov |
| Colorectal Cancer | Induced | genecards.org |
| Glioma | Enhanced | |
| Papillary Thyroid Carcinoma | Promotes |
Impact on Cell Migration and Invasion Dynamics
Research indicates that NOB1 plays a significant role in the migration and invasion capabilities of various cancer cell types. High expression of NOB1 has been associated with increased cancer cell migration and invasion. researchgate.netspandidos-publications.com Studies have demonstrated that silencing NOB1 can inhibit the migration and invasion of cancer cells, including those from non-small cell lung cancer, prostate cancer, glioma, osteosarcoma, laryngeal cancer, and ovarian cancer. e-century.usspandidos-publications.comspandidos-publications.comoncotarget.comeuropeanreview.orgnih.govplos.orgnih.govspandidos-publications.comnih.gov For instance, knockdown of NOB1 was found to suppress the mobility of prostate cancer cells. nih.gov Similarly, silencing of NOB1 inhibited the migration and invasion of laryngeal cancer cells and led to a downregulation of matrix metalloproteinases (MMPs)-2 and MMP-9, which are enzymes involved in extracellular matrix degradation and crucial for invasion. spandidos-publications.comnih.gov In ovarian cancer, miR-215 and miR-612 have been shown to inhibit cell migration and invasion by targeting NOB1. e-century.usoncotarget.com
NOB1 in Oncogenic Transformation and Disease Pathomechanisms
Aberrant expression and dysregulation of NOB1 have been widely reported in numerous human cancers, suggesting its significant involvement in oncogenic transformation and disease progression. spandidos-publications.comresearchgate.netspandidos-publications.comnih.gov NOB1 functions as an oncogene in various malignancies. mdpi.comspandidos-publications.com Its overexpression is frequently associated with cancer growth, invasion, and poor prognosis. researchgate.neteurekaselect.comnih.gov
Aberrant Expression and Upregulation in Malignancies
NOB1 is overexpressed in a wide variety of cancers compared to normal tissues. researchgate.neteurekaselect.comresearchgate.nete-century.ussemanticscholar.orgoncotarget.comnih.govspandidos-publications.comnih.govnih.govmdpi.comspandidos-publications.come-century.usspandidos-publications.comnih.govnih.govatlantis-press.comspandidos-publications.comresearchgate.netatlantis-press.comnih.gov This aberrant upregulation is a defining transcriptional feature in certain cancers. osf.io
Upregulation of NOB1 has been identified in gastric cancer. oncotarget.com In colorectal cancer (CRC), NOB1 is expressed at significantly higher levels in tumor tissues compared to normal colorectal tissue. osf.io This increased expression in primary colorectal tumors is statistically significant. osf.io Aberrant expression of NOB1 has also been observed in breast infiltrating ductal carcinoma and is potentially involved in tumorigenesis and development. spandidos-publications.comnih.govnih.gov High levels of NOB1 in breast cancer have been correlated with advanced tumor stages and lymph node metastasis. nih.govnih.gov
NOB1 is highly expressed in non-small cell lung cancer (NSCLC) tissues, and its expression level is correlated with key pathological characteristics such as tumor differentiation, stage, and metastasis. spandidos-publications.comnih.gov In prostate cancer, NOB1 is elevated in tumor tissues compared to adjacent normal tissues. nih.govnih.gov High NOB1 expression in prostate cancer has been significantly correlated with Gleason score and distant metastasis. spandidos-publications.comnih.gov Expression of NOB1 mRNA and protein is significantly higher in papillary thyroid carcinoma tissue than in normal and benign thyroid tissue. spandidos-publications.comresearchgate.netnih.gov High NOB1 expression in papillary thyroid carcinoma is closely associated with tumor size and clinical stages. researchgate.net NOB1 expression is also upregulated in ovarian cancer tissues and is correlated with tumor size and the degree of cell differentiation. e-century.usoncotarget.comatlantis-press.comatlantis-press.com
NOB1 is highly expressed in glioma cell lines and tissues, with increased mRNA and protein levels observed in high-grade glioma compared to low-grade glioma and normal brain tissue. plos.orgnih.govresearchgate.net High levels of NOB1 in glioma are associated with unfavorable prognosis. plos.orgnih.gov In osteosarcoma, NOB1 is significantly upregulated in tumor tissues and cell lines. researchgate.netmdpi.comnih.govresearchgate.net Its expression in osteosarcoma is correlated with staging and tumor size. nih.gov
A summary of NOB1 expression status in various cancers is presented in the table below:
Roles in Lung, Prostate, Thyroid, and Ovarian Cancers
Molecular Mechanisms Driving Tumorigenesis and Progression
The molecular mechanisms by which NOB1 contributes to tumorigenesis and progression are being actively investigated. NOB1's core functions in ribosome assembly and proteasome biogenesis suggest potential links to protein homeostasis and cell cycle regulation, processes frequently dysregulated in cancer. spandidos-publications.comnih.govsemanticscholar.orgspandidos-publications.com
Several studies highlight the involvement of signaling pathways. The MAPK pathway has been implicated in the function of NOB1 in glioblastoma proliferation and ovarian cancer. researchgate.netplos.orge-century.us The JNK signaling pathway is also involved in the oncogenic role of NOB1 in laryngeal cancer cells. spandidos-publications.comnih.gov Furthermore, NOB1 has been shown to interact with the partner of NOB1 homolog (PNO1), a ribosome assembly factor also found to be overexpressed in several cancers, including colorectal cancer and breast cancer, and involved in activating pathways like the MAPK and AKT/Wnt/β-catenin axes. mdpi.comnih.govbioworld.comspandidos-publications.com
MicroRNAs (miRNAs) have emerged as important regulators of NOB1 expression in cancer. For example, miR-326, miR-646, miR-744, miR-363-3p, miR-192, miR-215, and miR-612 have been shown to directly target and downregulate NOB1, influencing cancer cell proliferation, migration, invasion, and apoptosis. e-century.usresearchgate.netoncotarget.comeuropeanreview.orgplos.orgnih.govspandidos-publications.comspandidos-publications.comnih.govresearchgate.netresearchgate.netsemanticscholar.orgfrontiersin.orge-century.us The dysregulation of these miRNAs can lead to the observed upregulation of NOB1 in tumors. For instance, low levels of miR-646 in colorectal cancer inhibit cell proliferation and migration by targeting NOB1 expression. semanticscholar.org Similarly, miR-326 functions as a tumor suppressor in glioma and colorectal cancer by targeting NOB1. plos.orgspandidos-publications.comresearchgate.net In papillary thyroid cancer, miR-744 and miR-363-3p inhibit tumor progression by targeting NOB1. nih.govfrontiersin.org Overexpression of miR-192 suppresses the tumorigenicity of prostate cancer cells by targeting NOB1. spandidos-publications.com MiR-215 and miR-612 suppress ovarian cancer progression by inhibiting NOB1. e-century.usoncotarget.com
NOB1's role in promoting cell proliferation and inhibiting apoptosis has also been reported. spandidos-publications.comnih.govplos.orgspandidos-publications.come-century.usspandidos-publications.comnih.gov Silencing of NOB1 can induce cell cycle arrest and promote apoptosis in various cancer cell lines. spandidos-publications.comnih.govplos.orgspandidos-publications.comnih.gove-century.usspandidos-publications.comnih.gov In osteosarcoma, downregulation of NOB1 increased the sensitivity of cells to cisplatin chemotherapy. nih.gov
Further research at the molecular level is needed to fully elucidate the exact roles and mechanisms of NOB1 in different tumors. researchgate.neteurekaselect.com
Crosstalk with JNK Signaling Pathway
Research indicates that NOB1 is involved in crosstalk with the c-Jun N-terminal kinase (JNK) signaling pathway. The JNK pathway is a type of mitogen-activated protein kinase (MAPK) that plays a role in various cellular processes, including proliferation, migration, and apoptosis. taylorandfrancis.com Studies have shown that silencing NOB1 can affect cell proliferation and apoptosis via the JNK signaling pathway in colorectal cancer. nih.gov In laryngeal cancer cells, NOB1 silencing was found to inhibit growth and metastasis through the regulation of the JNK signaling pathway, suggesting an oncogenic role for NOB1 in this context. nih.gov Specifically, NOB1 silencing downregulated the protein levels of matrix metalloproteinases (MMPs)-2 and MMP-9, and further investigation revealed the involvement of the JNK signaling pathway in this function. nih.gov At the phosphorylation level, silencing NOB1 could notably increase the expression of JNK, extracellular signal-regulated kinase (ERK), and p38 MAPK. nih.gov
Regulation of Matrix Metalloproteinases (MMPs)
NOB1 has been shown to influence the expression of Matrix Metalloproteinases (MMPs). In laryngeal cancer cells, silencing of NOB1 led to a downregulation of MMP-2 and MMP-9 protein levels. nih.gov MMPs are enzymes that play a crucial role in the degradation of the extracellular matrix, which is essential for processes like cell migration and invasion. This suggests that NOB1's impact on cancer cell metastasis may, at least in part, be mediated through its regulation of MMPs. nih.gov
Prognostic Significance and Molecular Biomarker Potential
Furthermore, high NOB1 expression was linked to adverse tumor characteristics such as advanced stage and metastasis. tandfonline.comnih.govresearchgate.netx-mol.net This suggests that NOB1 expression levels could serve as a predictive marker for malignancy outcomes. tandfonline.comnih.govresearchgate.netx-mol.net NOB1 is overexpressed in a variety of cancers, including pancreatic cancer, non-small cell lung cancer, ovarian cancer, prostate carcinoma, osteosarcoma, papillary thyroid carcinoma, colorectal cancer, and glioma. eurekaselect.comresearchgate.netresearchgate.net Its overexpression is associated with cancer growth, invasion, and poor prognosis. eurekaselect.comresearchgate.net
Table 1: Prognostic Significance of High NOB1 Expression
| Outcome | Hazard Ratio (HR) | 95% Confidence Interval (CI) |
| Overall Survival (OS) | 2.12 | 1.82-2.48 |
| Progression-Free Survival (PFS) | 2.23 | 1.62-3.07 |
*Data derived from a meta-analysis of 14 studies with 1694 patients. tandfonline.comnih.govresearchgate.netx-mol.net
High levels of NOB1 have been specifically associated with unfavorable prognosis of glioma patients. plos.org In colorectal carcinoma, patients with low NOB1 expression tend to have a better prognosis. spandidos-publications.com Similarly, low miR-363 levels, which are inversely correlated with NOB1 expression, were associated with poor prognosis in ovarian cancer. nih.gov
Regulatory Networks and Protein-Protein Interactions of NOB1
NOB1's activity is influenced by various regulatory mechanisms, including microRNA-mediated regulation and interplay with cellular signaling pathways.
MicroRNA-Mediated Transcriptional and Post-Transcriptional Regulation (e.g., miR-326, miR-330-5p, miR-139-3p, miR-363-3p)
Several microRNAs (miRNAs) have been identified as regulators of NOB1 expression, acting at the transcriptional and post-transcriptional levels by binding to the 3'-untranslated region (3'-UTR) of NOB1 mRNA.
miR-326: miR-326 has been shown to function as a tumor suppressor in various cancers by directly targeting and downregulating NOB1 expression. This includes glioma, colorectal cancer, and gastric cancer. plos.orgspandidos-publications.comspandidos-publications.comnih.govresearchgate.netnih.gov Overexpression of miR-326 significantly represses NOB1 expression, similar to the effect of NOB1 RNA interference. plos.orgresearchgate.net In glioma, miR-326 inhibits cell proliferation and arrests the cell cycle by downregulating NOB1. plos.org In colorectal cancer, miR-326 inhibits cell proliferation, migration, and invasion, and induces apoptosis and cell cycle arrest by directly targeting NOB1. spandidos-publications.com
miR-330-5p: miR-330-5p is another miRNA that targets NOB1. Studies in non-small cell lung cancer (NSCLC) have shown that miR-330-5p inhibits NSCLC cell growth by downregulating NOB1 expression. spandidos-publications.comspandidos-publications.comnih.govresearchgate.netnih.gov Bioinformatics analysis and dual-luciferase reporter assays have confirmed NOB1 as a direct target gene of miR-330-5p, with an inverse correlation observed between miR-330-5p and NOB1 mRNA expression in NSCLC tissues. spandidos-publications.comspandidos-publications.comnih.gov Overexpression of miR-330-5p inhibits the expression of NOB1, as well as cyclin D1 and CDK4, which are regulated by NOB1. spandidos-publications.comspandidos-publications.comnih.gov
miR-139-3p: miR-139-3p has been reported to target NOB1 to induce apoptosis and inhibit metastasis in cervical cancer. spandidos-publications.comnih.gov In glioblastoma, miR-139-3p suppresses growth and metastasis by inhibiting NOB1 expression. europeanreview.org Downregulation of miR-139-3p has been observed in cervical cancer tissues and cell lines, and its overexpression suppressed cell proliferation, migration, invasion, and induced apoptosis via downregulation of NOB1. nih.govnih.gov Luciferase reporter gene assays have confirmed that miR-139-3p mimics can bind to and inhibit NOB1 expression. dovepress.com
miR-363-3p: miR-363-3p has been shown to inhibit tumor progression by targeting NOB1 in papillary thyroid cancer. nih.govresearchgate.net It regulates NOB1 expression at both translational and transcriptional levels by targeting its 3'-UTR. nih.gov Overexpression of miR-363-3p or silencing NOB1 significantly increased the G0/G1 phase and decreased the S phase in papillary thyroid cancer cells, leading to delayed cell proliferation. nih.gov In ovarian cancer, miR-363 also plays a tumor suppressor role by inhibiting NOB1, and its expression was downregulated in patient tissues and cell lines, with low levels associated with advanced stage, lymph node metastasis, and poor prognosis. nih.gov
Table 2: MicroRNA Regulation of NOB1
| MicroRNA | Cancer Type | Effect on NOB1 Expression | Biological Outcome |
| miR-326 | Glioma, Colorectal Cancer, Gastric Cancer, Osteosarcoma | Downregulation | Inhibits proliferation, migration, invasion; Induces apoptosis/cell cycle arrest |
| miR-330-5p | Non-Small Cell Lung Cancer | Downregulation | Inhibits cell growth, promotes apoptosis |
| miR-139-3p | Cervical Cancer, Glioblastoma | Downregulation | Induces apoptosis, inhibits metastasis, proliferation, migration, invasion |
| miR-363-3p | Papillary Thyroid Cancer, Ovarian Cancer | Downregulation | Inhibits tumor progression, proliferation, migration, invasion; Induces apoptosis/cell cycle arrest |
Interplay with Cellular Signaling Pathways (e.g., ERK, p38 MAPK)
NOB1 interacts with and influences various cellular signaling pathways, including the ERK and p38 MAPK pathways.
The MAPK signaling pathway, mediated by ERK1/2, JNK, and p38 MAPK, is crucial for controlling cell proliferation, differentiation, and apoptosis. nih.govfrontiersin.org Studies have indicated that NOB1 can modulate the activity of these pathways.
In glioma cells, miR-326, which targets NOB1, was shown to inhibit the activation of the MAPK pathway. plos.orgresearchgate.net This suggests that NOB1 may positively influence MAPK pathway activity in this context.
In colorectal cancer cells, silencing NOB1 was found to notably increase the phosphorylation levels of ERK and p38 MAPK, in addition to JNK. nih.gov This indicates a complex interplay where NOB1 may negatively regulate the activation of these MAPK components.
In prostate carcinoma, NOB1 expression showed a significant positive correlation with p38 MAPK activation. nih.gov Furthermore, NOB1 interference completely suppressed p38 MAPK expression in certain prostate cancer cell lines. nih.gov This suggests a regulatory link where NOB1 influences p38 MAPK activity. Downregulation of NOB1 was also reported to significantly activate constitutive phosphorylation of p38 MAPK in papillary thyroid carcinoma cells, potentially contributing to growth inhibition. nih.gov
The interplay between NOB1 and these MAPK pathways highlights its involvement in critical cellular processes that are often dysregulated in cancer. nih.govnih.gov
Table 3: Interplay of NOB1 with Signaling Pathways
| Signaling Pathway | Interaction with NOB1 | Observed Effect |
| JNK MAPK | Regulation by NOB1 (Silencing inhibits activity) nih.gov | Affects cell proliferation, apoptosis, migration, invasion nih.govnih.gov |
| ERK MAPK | Influenced by NOB1 (Silencing increases phosphorylation) nih.gov | Involved in cell proliferation, differentiation, apoptosis, migration nih.govutah.edu |
| p38 MAPK | Influenced by NOB1 (Positive correlation, silencing suppresses expression, silencing activates phosphorylation) nih.govnih.gov | Involved in cell proliferation, differentiation, apoptosis nih.govnih.gov |
Direct and Indirect Protein Interaction Networks (e.g., PNO1, PES-1, RIOK2, RACK1)
NOB1 engages in complex interaction networks with other proteins to carry out its functions, particularly within the context of ribosome assembly. Pescadillo homolog (PES1) and RNA-binding protein PNO1 are among the proteins known to interact with NOB1. string-db.orgbiorxiv.orgnih.gov RIOK2 (Serine/threonine-protein kinase RIO2) is another key interacting partner. string-db.orguniprot.org The kinase activity of RIOK2 is essential for the release of NOB1, PNO1, and LTV1 from late pre-40S ribosomal subunits, a step necessary for the processing of 18S-E pre-rRNA into mature 18S rRNA. uniprot.org PNO1 has been shown to interact directly with NOB1 and maintain it in an inactive state during certain stages of ribosomal maturation. embopress.org Dissociation of PNO1, triggered by factors like EIF1AD and rearrangements involving RIOK1, is associated with the activation of NOB1's role in pre-rRNA processing. embopress.org Proximity ligation assays (PLA) have been used to demonstrate interactions between NOB1 and PES1, particularly in the cytoplasm, suggesting their close association during ribosomal maturation. biorxiv.orgnih.gov
While primarily known for its role in ribosome biogenesis, NOB1's interactions can extend to other cellular machinery. RACK1 (Receptor For Activated C Kinase 1), a scaffolding protein involved in various signaling pathways, has been noted in protein-protein interaction networks that include ribosomal components. genecards.orgulisboa.ptfrontiersin.org Although a direct interaction between NOB1 and RACK1 is not as extensively documented as those with PNO1 or RIOK2 in the context of ribosome maturation, RACK1's association with ribosomes and its role as a scaffolding protein suggest potential indirect links or involvement in related cellular processes where NOB1 is also active. genecards.orgulisboa.pt Studies investigating the interaction proteome of NOB1 using techniques like TurboID proximity labeling have identified a large number of proximal proteins, highlighting the extensive network in which NOB1 participates, including interactions with translation-related proteins. researchgate.net
Methodological Approaches for NOB1 Research
Investigating the cellular functions and molecular mechanisms of NOB1 relies on a range of experimental techniques. These methods enable researchers to manipulate NOB1 expression levels, analyze its impact on cellular processes, and map its interactions with other molecules.
siRNA-Mediated Gene Knockdown and Functional Assays
Small interfering RNA (siRNA) is a widely used technique to reduce the expression of specific genes, including NOB1. nih.govresearchgate.netwjgnet.comtandfonline.comwaocp.orgspandidos-publications.comnih.govnih.govnih.gov By introducing synthetic siRNA molecules that target NOB1 mRNA, researchers can effectively decrease the levels of NOB1 protein in cells. spandidos-publications.com This knockdown approach allows for the study of the functional consequences of reduced NOB1 expression. Following siRNA-mediated knockdown, various functional assays are employed to assess cellular phenotypes. These include assays to measure cell proliferation (e.g., MTT assay, colony formation assay), analyze cell cycle progression, and detect apoptosis. nih.govresearchgate.netwjgnet.comtandfonline.comwaocp.orgspandidos-publications.comnih.govnih.govnih.govspandidos-publications.com For instance, studies have shown that silencing NOB1 can attenuate cell proliferation and promote apoptosis in various cancer cell lines. nih.govresearchgate.nettandfonline.comspandidos-publications.comnih.govnih.gov
Lentivirus-Based Gene Manipulation for Stable Expression Modulation
Lentiviral vectors are utilized to achieve more stable and long-term modulation of gene expression, including the knockdown or overexpression of NOB1. wjgnet.comwaocp.orgspandidos-publications.comnih.govnih.govnih.govnih.govresearchgate.netimag.froup.com Lentiviruses can efficiently deliver genetic material into both dividing and non-dividing cells, leading to integrated expression of short hairpin RNA (shRNA) for knockdown or a NOB1 coding sequence for overexpression. nih.govnih.govnih.govresearchgate.net Lentivirus-mediated gene silencing of NOB1 has been successfully used to investigate its role in various biological processes, such as cell growth, migration, and chemosensitivity in cancer cells. spandidos-publications.comnih.govnih.govnih.gov The stable nature of lentiviral transduction allows for experiments requiring longer observation periods or in vivo studies.
Quantitative Gene and Protein Expression Analysis (qPCR, Western Blotting)
Quantitative Polymerase Chain Reaction (qPCR) and Western blotting are fundamental techniques used to quantify the expression levels of NOB1 mRNA and protein, respectively. nih.govresearchgate.netwjgnet.comtandfonline.comnih.govnih.govspandidos-publications.comnih.govnih.govspandidos-publications.comnih.gov RT-qPCR (Reverse Transcription quantitative PCR) is used to measure the amount of NOB1 mRNA, providing insights into transcriptional regulation. nih.govresearchgate.netspandidos-publications.comspandidos-publications.comnih.gov Western blotting, on the other hand, involves separating proteins by gel electrophoresis and using specific antibodies to detect and quantify NOB1 protein levels. nih.govresearchgate.netwjgnet.comtandfonline.comspandidos-publications.comnih.govnih.govspandidos-publications.comnih.gov These methods are routinely used to confirm the efficiency of gene knockdown or overexpression and to assess changes in NOB1 expression in different conditions or sample types, such as in cancer tissues compared to normal tissues. researchgate.netspandidos-publications.comspandidos-publications.comnih.gov
Flow Cytometry for Cell Cycle and Apoptosis Profiling
Flow cytometry is a powerful technique for analyzing cell populations based on their properties, including DNA content and the presence of apoptotic markers. nih.govresearchgate.netwjgnet.comtandfonline.comspandidos-publications.comnih.govnih.govspandidos-publications.com In NOB1 research, flow cytometry is commonly used to assess the impact of NOB1 manipulation on the cell cycle distribution and the rate of apoptosis. nih.govresearchgate.nettandfonline.comspandidos-publications.comnih.govspandidos-publications.com By staining cells with fluorescent dyes that bind to DNA (e.g., Propidium Iodide) or mark apoptotic cells (e.g., Annexin V), researchers can quantitatively determine the percentage of cells in different cell cycle phases (G0/G1, S, G2/M) and the proportion of apoptotic cells. nih.govtandfonline.comnih.gov Studies have shown that NOB1 knockdown can induce cell cycle arrest and promote apoptosis in various cell types. nih.govresearchgate.nettandfonline.comspandidos-publications.comnih.govspandidos-publications.com
Immunoprecipitation and Proximity Ligation Assays for Interaction Mapping
Immunoprecipitation (IP) and Proximity Ligation Assays (PLA) are techniques used to investigate protein-protein interactions. biorxiv.orgnih.govbiorxiv.orgresearchgate.net IP involves using an antibody to pull down a target protein (e.g., NOB1) and then analyzing the co-precipitated proteins to identify interaction partners. biorxiv.orgnih.govbiorxiv.org PLA allows for the visualization and detection of protein interactions in situ, meaning within the cellular context. biorxiv.orgnih.govresearchgate.net This method utilizes antibodies against two target proteins, and if the proteins are in close proximity, a fluorescent signal is generated. biorxiv.orgnih.gov IP and PLA have been applied in NOB1 research to confirm interactions with proteins like PES1, providing evidence for their association in cellular processes such as ribosomal biogenesis. biorxiv.orgnih.gov More advanced proximity-based labeling techniques like TurboID have also been employed to map the broader interaction landscape of NOB1. researchgate.net
Nin Like Proteins Nlps in Plant Biology Research
Genetic and Evolutionary History of NLPs in Plants
The NLP gene family is widespread among plants, with its evolutionary trajectory shaped by gene duplication and the conservation of key protein domains.
Identification of NLP Gene Families Across Viridiplantae
NLP gene families have been identified across the Viridiplantae kingdom, encompassing green algae and land plants, including bryophytes, lycophytes, and angiosperms. frontiersin.orgnih.gov The size of the NLP gene family varies among different plant species. For instance, nine NLPs have been identified in Arabidopsis thaliana, while six were found in rice and tomato. mdpi.com Other species exhibit larger or smaller NLP families, with 37 members in wheat, 31 in Brassica napus, 22 in upland cotton, 21 in island cotton, 14 in poplar, and 10 in bamboo. mdpi.com This variation in family size can be attributed, in part, to events such as chromosome doubling during polyploidy processes in species like wheat and Brassica napus, leading to gene duplication. mdpi.comresearchgate.net
Phylogenetic Relationships and Gene Duplication Events
Phylogenetic analysis of NLPs in land plants reveals insights into their evolutionary history. frontiersin.orgnih.gov Duplication events of NLP genes are estimated to have occurred before the divergence of chlorophytes and land plants. frontiersin.orgnih.gov Across sampled species, at least four duplication events have been inferred during the evolutionary history of NLP genes. frontiersin.orgnih.gov The monophyly of NLP homologs found in bryophytes and seed plants suggests their origin from a common ancestor that predated the divergence of seed plants. frontiersin.orgnih.gov Gene duplication, including whole-genome duplication, has been a significant factor in the expansion of the NLP gene family in certain plant lineages. mdpi.comresearchgate.net
Evolutionary Trajectory of Conserved Protein Domains (RWP-RK, PB1)
NLPs are characterized by the presence of two key conserved protein domains: the RWP-RK domain and the PB1 domain. frontiersin.orgresearchgate.net The RWP-RK domain, named after its conserved Arg-Trp-Pro-X-Arg-Lys motif, is an ancient DNA-binding motif that emerged before the establishment of the Viridiplantae. nih.govfrontiersin.org Although primarily associated with plants, the RWP-RK domain has also been identified in oomycetes, suggesting a potential origin preceding the Viridiplantae or horizontal gene transfer events. nih.govfrontiersin.org The PB1 (Phox and Bem1) domain is a protein-protein interaction module conserved across various eukaryotic kingdoms, including animals, fungi, amoebas, and plants. ebi.ac.uknih.govbiorxiv.orgfrontiersin.org In plants, the PB1 domain is typically found at the C-terminus of NLPs. researchgate.net The presence of conserved amino acid residues critical for PB1 domain function across land plant lineages indicates an ancient origin for its role in mediating protein-protein interactions, particularly within the context of nitrate (B79036) signaling. frontiersin.org Evolutionary studies suggest the PB1 domain originated from at least two, and likely three, ancestral copies in the Last Eukaryotic Common Ancestor (LECA). nih.govbiorxiv.org
Table 1: Examples of NLP Gene Family Sizes in Various Plant Species
| Species | Number of NLP Genes |
| Arabidopsis thaliana | 9 |
| Rice | 6 |
| Tomato | 6 |
| Wheat | 37 |
| Brassica napus | 31 |
| Upland Cotton | 22 |
| Island Cotton | 21 |
| Poplar | 14 |
| Bamboo | 10 |
Data compiled from search results. mdpi.com
Molecular Mechanisms of NLP Function in Plant Signaling
NLPs function primarily as transcription factors, regulating the expression of target genes through specific DNA binding and protein-protein interactions.
Transcription Factor Activity and DNA Binding Specificity
NLPs act as transcription factors, modulating gene expression in response to various signals, particularly nitrogen availability. frontiersin.orgnih.govmdpi.comnih.govresearchgate.net The RWP-RK domain is the primary DNA-binding module of NLPs. frontiersin.orgfrontiersin.org This domain specifically recognizes and binds to nitrate-responsive cis-elements (NREs) located in the promoter regions of genes that are induced in the presence of nitrate. frontiersin.orgfrontiersin.org While the RWP-RK domain provides the general DNA-binding capability, different NLP proteins can exhibit variations in their DNA-binding specificity, contributing to the diverse regulatory roles within the family. nih.govoup.com For instance, studies on Lotus japonicus have shown that the NLP LjNLP4 and the related protein LjNIN, a key regulator of nodulation, possess different DNA-binding specificities. nih.govoup.com
Protein-Protein Interaction via PB1 Domain and Oligomerization Regulation
The PB1 domain, typically located at the C-terminus of NLPs, is crucial for mediating protein-protein interactions. frontiersin.orgresearchgate.net These interactions are essential for the proper function of NLPs in regulating gene expression, particularly in the nitrate signaling pathway. frontiersin.org The PB1 domain facilitates the formation of protein oligomers, including homodimers and potentially higher-order oligomers. frontiersin.orgresearchgate.net This oligomerization is driven by interactions between oppositely charged faces within the PB1 domain. researchgate.net Specific amino acid residues within the PB1 domain, such as a conserved lysine (B10760008) and residues within the OPCA motif (e.g., D909, D911, E913, D922 in AtNLP7), are critical for mediating these protein-protein interactions and regulating oligomerization. frontiersin.orgresearchgate.netnih.gov The ability of NLPs to form homo- and hetero-oligomers via their PB1 domains is necessary for the full induction of nitrate-dependent gene expression in plants. nih.gov Besides interacting with other NLP proteins, the PB1 domain can also mediate interactions with other transcription factors, such as TCP20 in the case of AtNLP7. researchgate.net
Table 2: Key Domains and Their Functions in NLPs
| Domain | Location (typically) | Primary Function |
| RWP-RK | Variable | DNA binding, recognizes NREs |
| PB1 | C-terminus | Protein-protein interaction, Oligomerization |
| NRD | N-terminus | Nitrate sensing (in some NLPs) frontiersin.org |
Based on information from search results. frontiersin.orgresearchgate.netfrontiersin.org
Compound Names and PubChem CIDs
This article focuses on the family of NIN-like Proteins (NLPs), which are proteins. PubChem is a database primarily for chemical compounds, and proteins are typically not assigned PubChem CIDs in the same manner as small molecules. Therefore, PubChem CIDs are not applicable for the proteins discussed in this article.
NIN-like Proteins (NLPs) : A family of transcription factors in plants.
NIN (Nodule Inception) : A specific protein in legumes, a member of the NLP family.
AtNLP7 : A well-studied NLP member in Arabidopsis thaliana.
Regulation of Downstream Target Gene Expression (e.g., Nitrate Reductase Genes)
NLPs are key regulators of nitrate-inducible gene expression in higher plants. d-nb.infooup.com They exert their influence by binding to specific DNA sequences known as Nitrate Responsive cis-elements (NREs), which are located in the promoter regions of nitrate-responsive genes. d-nb.infooup.commdpi.comoup.comtandfonline.comhznu.edu.cn This binding facilitates the transcriptional activation of these downstream target genes. nih.govd-nb.infooup.commdpi.com
A prominent example of NLP-regulated genes includes those involved in nitrate assimilation, such as Nitrate Reductase (NIA) and Nitrite Reductase (NIR) genes. oup.commdpi.comtandfonline.comhznu.edu.cnpnas.org Studies in Arabidopsis thaliana have shown that NLPs, particularly AtNLP6 and AtNLP7, bind to and activate the expression of genes like NIA1 and NIR1. oup.comtandfonline.compnas.org The interaction between NLPs and NREs is considered a principal mechanism underlying the nitrate-induced expression of NIA1. tandfonline.com Research indicates that NLPs can regulate target gene expression even when their binding sites are located within the 3' flanking regions of genes. tandfonline.com
Beyond assimilation genes, NLPs also regulate the expression of nitrate transporter genes, such as NRT1.1 (also known as NPF6.3) and NRT2.1, which are essential for nitrate uptake and transport. oup.comoup.compnas.orgmdpi.com The broad range of genes targeted by NLPs underscores their central role in orchestrating the plant's response to nitrate availability. For instance, transcriptomic analysis has revealed that AtNLP7 alone binds to and regulates a significant number of nitrate-regulated genes in Arabidopsis. researchgate.netpnas.org
Roles of NLPs in Plant Physiological Processes
NLPs are integral to various physiological processes in plants, primarily through their function in nitrogen signaling and metabolism. Their roles extend beyond basic nutrient assimilation to influence growth, development, and adaptation to environmental cues. nih.govnih.gov
Central Role in Nitrate Signaling Pathway Mediation
NLPs are recognized as master regulators in the nitrate signaling pathway in plants. nih.govnih.govharvard.edud-nb.inforesearchgate.netresearchgate.netmdpi.comoup.comhznu.edu.cnapsnet.org This pathway is crucial for plants to sense and respond to varying concentrations of nitrate in the soil, which serves as both a vital nutrient and a signaling molecule. nih.govnih.govresearchgate.netpnas.org The mediation of nitrate signaling by NLPs involves a sophisticated cascade that includes calcium signaling and protein phosphorylation. nih.govnih.govoup.comresearchgate.netucsf.eduresearchgate.netnih.gov
A key signaling module involves Ca²⁺-sensor protein kinases (CPKs) phosphorylating NLPs, which promotes their nuclear localization and specifies the reprogramming of downstream gene expression. nih.govnih.govucsf.eduresearchgate.netnih.govresearchgate.net AtNLP7, in particular, has been identified as a critical component of this pathway and can directly bind nitrate, acting as an intracellular nitrate sensor. harvard.eduresearchgate.netoup.combiorxiv.org This direct sensing, coupled with phosphorylation, contributes to the activation of nitrate-responsive genes. harvard.eduresearchgate.netmdpi.com
Coordination of Primary Nitrate Response (PNR)
The Primary Nitrate Response (PNR) is a rapid transcriptional reprogramming that occurs within minutes of plants being exposed to nitrate after a period of deprivation. nih.govfrontiersin.orgoup.commdpi.comhznu.edu.cnpnas.org This response involves the swift modulation of expression for hundreds of genes related to nitrate uptake, assimilation, and signaling. oup.commdpi.compnas.org NLPs, especially AtNLP7 and AtNLP6 in Arabidopsis, are key transcription factors that play central roles in coordinating the PNR. nih.govfrontiersin.orgharvard.eduoup.comresearchgate.netmdpi.compnas.orgapsnet.orgnih.gov
Upon nitrate perception, NLPs accumulate in the nucleus, leading to the induction of nitrate-regulated genes. researchgate.netoup.commdpi.compnas.orgnih.gov This nuclear retention is a crucial regulatory mechanism for NLP activity during the PNR. researchgate.netoup.compnas.orgnih.gov Studies on nlp7 mutants in Arabidopsis have shown impaired nitrate signaling and features characteristic of nitrogen-starved plants, highlighting the critical role of NLP7 in the PNR. researchgate.netresearchgate.netmdpi.com Other NLPs, such as AtNLP2, AtNLP4, and AtNLP5, also contribute to regulating the PNR, sometimes with overlapping functions. mdpi.comoup.comapsnet.orgnih.gov
Transformation of Exogenous Nitrate Signals into Endogenous Gene Reprogramming
Plants possess sophisticated mechanisms mediated by NLPs to convert external nitrate concentration signals into internal gene reprogramming events. nih.govoup.commdpi.com This transformation allows plants to adapt their physiological and morphological characteristics according to the available nitrogen in their surroundings. nih.govoup.com
The process involves the perception of exogenous nitrate, which triggers intracellular signaling cascades, including changes in cytosolic calcium levels. nih.govoup.com These signals converge on NLPs, leading to their activation and nuclear accumulation. nih.govnih.govresearchgate.netucsf.eduresearchgate.netnih.govresearchgate.netoup.commdpi.compnas.orgnih.gov Once in the nucleus, NLPs bind to NREs in the promoters of target genes, initiating the transcriptional changes necessary for altered nitrogen transport, metabolism, and ultimately, adaptive growth. nih.govd-nb.infooup.commdpi.comoup.comtandfonline.comhznu.edu.cn This intricate process ensures that the plant's internal genetic programming aligns with the external nutrient environment.
Contribution to Nitrogen Starvation Response
While primarily known for their roles in nitrate signaling under sufficient or fluctuating nitrogen conditions, NLPs also contribute to the plant's response to nitrogen starvation. nih.govnih.govpnas.orgmdpi.comnih.govnih.gov Under low nitrogen availability, plants activate mechanisms to enhance nitrogen acquisition and remobilization. nih.gov
Although the signaling pathways under nitrogen starvation may differ from those under nitrate-replete conditions, NLPs have been implicated in regulating the expression of some genes involved in the nitrogen starvation response. pnas.orgnih.gov For example, under nitrogen starvation, AtNLP7 has been shown to interact with other transcription factors, such as TCP20, and influence the expression levels of genes like NRT1.1, NIA1, and NIA2. pnas.orgmdpi.com These interactions and regulatory activities help the plant cope with limited nitrogen availability by modulating nutrient uptake and assimilation pathways. pnas.orgmdpi.comnih.gov
Essential Functions in Symbiotic Nodule Formation (e.g., in Legumes like Lotus japonicus, Medicago truncatula)
In leguminous plants, NLPs play essential roles in the formation of symbiotic root nodules, specialized organs that house nitrogen-fixing bacteria (rhizobia). nih.govnih.govmdpi.commdpi.comoup.comresearchgate.net While the NODULE INCEPTION (NIN) protein, a founding member of the NLP family, is a key regulator of nodule organogenesis and rhizobial infection, other NLPs also contribute to this complex process, particularly in the context of nitrate regulation of nodulation. nih.govnih.govmdpi.commdpi.comoup.comresearchgate.net
Nitrate availability significantly impacts nodule formation; high nitrate concentrations typically inhibit nodulation. apsnet.orgmdpi.comoup.com NLPs are involved in mediating this inhibitory effect. In Medicago truncatula and Lotus japonicus, specific NLPs like MtNLP1 and LjNLP4 (also known as NRSYM1) are required for the suppression of nodulation in the presence of high nitrate. nih.govnih.govmdpi.comoup.comresearchgate.net These NLPs can influence nodule number and development by regulating the expression of genes involved in the autoregulation of nodulation (AON) pathway, such as CLE-ROOT SIGNAL 2 (CLE-RS2). nih.govoup.com Furthermore, interactions between NIN and other NLPs, such as MtNLP1 and LjNLP4, contribute to the fine-tuning of nodulation in response to nitrate signals. nih.govoup.comresearchgate.net This highlights the integrated roles of different NLP family members in balancing nitrogen acquisition through both direct uptake and symbiotic fixation.
Influence on Root Development and Adaptation to Terrestrial Environments
NLPs play a significant role in shaping root system architecture, a key factor in nutrient acquisition and adaptation to varying soil conditions. Nitrate, a primary nitrogen source for most terrestrial plants, acts as both a nutrient and a signal that influences root development. nih.govnih.govpnas.org NLPs, particularly NLP7, are central to the plant's primary nitrate response (PNR), which involves rapid transcriptional changes affecting root growth and development. nih.govbmbreports.orgharvard.edu
Research indicates that NLPs modulate root development by integrating nitrate signaling with hormonal pathways, such as auxin and cytokinin signaling. researchgate.netmdpi.combiorxiv.org For instance, mutations in NLP7 have been shown to affect root cap cell release and production, processes that require a precise auxin minimum in the root cap. biorxiv.org NLP7 is essential for maintaining this auxin minimum and influences the expression of auxin transporters like PIN-LIKES 3 (PILS3) and PIN-FORMED 7 (PIN7) in the root cap. biorxiv.org This suggests that NLP7 integrates nitrate signals with auxin pathways to optimize root cap development in response to external nitrate levels. biorxiv.org
The ability of NLPs to influence root architecture contributes to the plant's adaptation to terrestrial environments by optimizing the foraging for and uptake of essential nutrients like nitrogen. frontiersin.org
Interplay with Other Nutrient Acquisition Pathways (e.g., Phosphorus)
Beyond their primary role in nitrogen signaling, NLPs also interact with pathways involved in the acquisition of other essential nutrients, such as phosphorus. Studies have revealed crosstalk between nitrogen and phosphorus signaling pathways, and NLPs are implicated in this interplay. nih.govnih.govresearchgate.net
Research in Arabidopsis and rice suggests that the interaction between nitrogen and phosphorus signaling involves complex regulatory networks where NLPs play a part. researchgate.net For example, under conditions of high nitrate and low phosphate (B84403), SPX proteins, which are negative regulators of phosphate starvation response, can accumulate and potentially retain key regulatory factors like PHR1 and NLPs in the cytoplasm, thereby repressing the expression of both phosphate starvation-induced genes and nitrate-responsive genes. researchgate.net This highlights how NLPs are integrated into broader nutrient sensing and acquisition networks, allowing plants to coordinate their responses to the availability of multiple nutrients in the soil.
Regulatory Cascades and Signaling Networks Involving NLPs
NLPs function within intricate regulatory cascades and signaling networks that allow plants to perceive and respond to internal and external cues, particularly those related to nitrogen availability. nih.govbiorxiv.org These networks involve interactions with various signaling molecules and other transcription factors. pnas.orgbmbreports.orgbiorxiv.org
Integration of Calcium-Ca2+ Sensor Protein Kinase Signaling
A key signaling pathway integrated by NLPs is the calcium (Ca2+) signaling pathway, specifically involving calcium-dependent protein kinases (CPKs, also known as CDPKs). nih.govbmbreports.orgmdpi.comcapes.gov.brresearchgate.netnih.govnih.govucsf.edufrontiersin.org Nitrate treatment can induce a rapid increase in cytoplasmic calcium levels, which is then decoded by calcium sensors like CPKs. bmbreports.orgmdpi.comcapes.gov.brnih.gov
CPKs, particularly subgroup III CPKs (CPK10, CPK30, and CPK32 in Arabidopsis), act as master regulators that orchestrate primary nitrate responses. capes.gov.brnih.gov These CPKs phosphorylate NLPs, such as NLP7, at specific serine residues (e.g., Ser-205 in AtNLP7). bmbreports.orgresearchgate.net This phosphorylation is crucial for promoting the nuclear localization of NLPs, which is necessary for them to activate the expression of downstream nitrate-responsive genes. bmbreports.orgresearchgate.net The nitrate-CPK-NLP signaling module represents a central pathway connecting nitrate sensing to transcriptional reprogramming and ultimately influencing plant growth and development. mdpi.comcapes.gov.br
Crosstalk with Cytokinin Signaling in Developmental Processes
NLPs also engage in crosstalk with cytokinin signaling, a major plant hormone pathway involved in various developmental processes, including root growth and differentiation. researchgate.netmdpi.commdpi.com This interaction is particularly relevant in the context of nitrate-regulated root development. researchgate.netmdpi.com
Nitrate can stimulate primary root growth, and this process involves increased meristem activity and cytokinin signaling. researchgate.net Cytokinin perception and biosynthesis mutants often exhibit shorter roots under sufficient nitrate conditions compared to wild-type plants. researchgate.net While the precise mechanisms of NLP interaction with cytokinin signaling are still being elucidated, studies suggest that NLPs can influence the expression of genes related to cytokinin function and potentially interact with components of the cytokinin signaling pathway. harvard.edumdpi.com For instance, in legumes, NIN (a close homolog of NLPs) and NLP1 have been shown to interact and bind to the promoter of the cytokinin receptor gene CRE1, mediating nitrate inhibition of nodulation. mdpi.com This highlights a direct link between NLP activity and the regulation of cytokinin perception.
Methodological Approaches in Plant NLP Research
Research into plant NLPs employs a variety of molecular, genetic, and genomic approaches to understand their functions, regulatory mechanisms, and evolutionary history.
Homologous and Genome-Wide Identification of NLP Genes
The identification of NLP genes in different plant species often begins with homologous searches using known NLP sequences, particularly the conserved RWP-RK and PB1 domains. mdpi.comnih.govpakbs.orgnih.gov This approach has led to the identification of NLP families of varying sizes in numerous plant genomes. sciopen.commdpi.compakbs.orgresearchgate.netnih.gov
Genome-wide identification studies involve searching entire plant genomes for sequences encoding proteins with the characteristic NLP domains. sciopen.commdpi.compakbs.orgresearchgate.netnih.gov These studies provide a comprehensive overview of the NLP gene family within a species, including the number of members, their chromosomal locations, gene structures, and conserved motifs. sciopen.commdpi.compakbs.orgresearchgate.net Phylogenetic analysis of identified NLP sequences across different species helps to understand their evolutionary relationships and classification into distinct groups. sciopen.commdpi.com
Such genome-wide analyses have been conducted in various plants, including Arabidopsis thaliana (nine NLPs), rice (Oryza sativa) (six NLPs), wheat (Triticum aestivum) (18 NLPs), maize (Zea mays) (nine NLPs), soybean (Glycine max), Brassica species (Brassica napus), and tomato (Solanum lycopersicum). sciopen.commdpi.compakbs.orgresearchgate.netnih.govinrae.fr These studies often involve analyzing tissue-specific expression patterns and changes in expression under different nitrogen conditions to infer potential functions of individual NLP family members. sciopen.commdpi.comresearchgate.netnih.gov
Interactive Data Table: Number of NLP Genes Identified in Various Plant Species
| Plant Species | Number of NLP Genes | Source |
| Arabidopsis thaliana | 9 | mdpi.compakbs.org |
| Rice (Oryza sativa) | 6 | mdpi.compakbs.orginrae.fr |
| Wheat (Triticum aestivum) | 18 | pakbs.orginrae.fr |
| Maize (Zea mays) | 9 | sciopen.compakbs.orgresearchgate.net |
| Brassica napus | 31 | mdpi.compakbs.org |
| Tomato (Solanum lycopersicum) | 6 | nih.govinrae.fr |
| Physcomitrella patens | 6 | pakbs.org |
These methodological approaches, combined with functional studies using genetic mutants, transgenic plants, and biochemical assays, continue to advance our understanding of the diverse roles of NLPs in plant biology.
Site-Directed Mutagenesis for Domain-Specific Functional Analysis
Site-directed mutagenesis is a powerful technique used to investigate the specific roles of individual amino acid residues or domains within a protein. In the study of NIN-like Proteins, this method has been particularly valuable for dissecting the function of the conserved PB1 domain, which is known to be involved in protein-protein interactions. frontiersin.orgnih.govresearchgate.netresearchgate.net
Research on the Arabidopsis thaliana NLP7 (AtNLP7) PB1 domain, for instance, has utilized site-directed mutagenesis to identify key residues critical for its oligomerization. frontiersin.orgnih.govresearchgate.netresearchgate.net Mutations introduced at specific amino acid positions, such as K867 and residues within the D909/D911/E913/D922 OPCA motif, have been shown to disrupt the self-oligomerization of AtNLP7. frontiersin.orgnih.govresearchgate.netresearchgate.net These findings indicate that these conserved residues are pivotal for the interaction of NLP7 proteins, which is necessary for fully promoting nitrate-induced gene expression. frontiersin.orgnih.govresearchgate.net Site-directed mutagenesis assays have confirmed that mutations in these four residues can inhibit PB1-PB1 interaction in both humans and Arabidopsis. frontiersin.org
Small-Angle X-ray Scattering (SAXS) and Homology Modeling for Structural Insights
Understanding the three-dimensional structure of proteins is crucial for elucidating their molecular mechanisms. Small-Angle X-ray Scattering (SAXS) and homology modeling are complementary techniques employed to gain structural insights into NIN-like Proteins.
Homology modeling, on the other hand, predicts the 3D structure of a protein based on the known structure of a related protein (a template). This technique is particularly useful for proteins that are difficult to crystallize for techniques like X-ray crystallography. Homology models of the AtNLP7 PB1 dimer have been built using templates such as the PB1 domain of the PKC-p62 complex (PDB ID: 4MJS). frontiersin.orgnih.gov These models can then be fitted into the low-resolution structural envelopes obtained from SAXS data, providing a more detailed picture of the protein's structure and how its domains interact. nih.gov The combination of SAXS and homology modeling has been instrumental in revealing that the NLP7 PB1 domain mediates self-oligomerization through dimerization. frontiersin.orgnih.gov
The protein structure of the nitrate-binding domain in NLP7, predicted by artificial intelligence programs like AlphaFold2 and RoseTTAfold, has also been shown to resemble that in the bacterial nitrate sensor NreA, suggesting evolutionary conservation of nitrate sensing mechanisms. harvard.edu
Quantitative Gene Expression Profiling (qPCR) in Response to Stimuli
Quantitative Polymerase Chain Reaction (qPCR) is a widely used technique to measure the expression levels of specific genes. In the context of NIN-like Proteins, qPCR is essential for understanding how the expression of NLP genes and their downstream targets changes in response to various stimuli, particularly nitrogen availability.
Studies have utilized qPCR to analyze the transcriptional regulation of NLP genes under different nitrate conditions and in response to other signals. For instance, the expression levels of ClNLP genes in watermelon (Citrullus lanatus) were determined in roots, stems, leaves, flowers, and fruits, and their responses to different nitrate nitrogen supplies were examined. researchgate.netsciopen.com ClNLP1 was found to be significantly induced in the roots of different nitrogen utilization varieties under varying nitrate nitrogen supply. sciopen.com
qPCR experiments have also revealed that the PB1 domain of NLPs plays a key role in regulating nitrate-inducible gene expression. frontiersin.orgnih.gov For example, the expression level of NIA1, a nitrate reductase gene, is reduced in AtNLP7 PB1-domain mutant lines, as shown by qPCR. frontiersin.org In maize (Zea mays), qPCR validation of transcript abundance for N-related genes in zmnlp5 mutants compared to wild type plants demonstrated that the loss of ZmNLP5 function affects the transcription of numerous genes regulated by N supply. nih.gov While the expression of genes encoding key enzymes in N assimilation pathways (ZmNR1.1, ZmNR1.2, ZmNIR1.1, and ZmNIR1.2) was induced by nitrate in both wild type and mutant plants, the N-induced upregulation was affected in the zmnlp5 mutant. nih.gov
qPCR is also used to assess the expression of genes downstream of NLPs, such as nitrate transporters (NRTs) and nitrate assimilation enzymes (NIA, NIR), to understand the regulatory networks controlled by NLPs. sciopen.comoup.combiorxiv.org
Table 1: Differential Expression of Selected Genes in zmnlp5 Mutant vs. Wild Type under Nitrate Treatment (Illustrative Data based on Search Results)
| Gene Name | Fold Change (log2) in zmnlp5 vs WT (+Nitrate) | Putative Function |
| ZmNR1.1 | Affected Upregulation | Nitrate Reductase |
| ZmNIR1.1 | Affected Upregulation | Nitrite Reductase |
| ZmNRT2.1 | Downregulated | High-Affinity Nitrate Transporter |
Note: This table presents illustrative data based on the description of qPCR results in the search snippets nih.gov. Actual fold change values would require accessing the full research paper.
Genetic Mutant Analysis and Phenotypic Characterization
Genetic mutant analysis involves studying plants with altered NLP gene function, such as knockout mutants where the gene is inactivated or lines with reduced NLP expression. Phenotypic characterization describes the observable traits of these mutants compared to wild-type plants, which helps to infer the biological roles of the NLP proteins.
Studies using nlp mutants in Arabidopsis have revealed the critical roles of different NLP family members in nitrate signaling and plant development. Mutation of all seven Arabidopsis NLP transcription factors abolished the plants' primary nitrate responses and developmental programs. harvard.edu AtNLP7 is a key regulator of the nitrate-signaling pathway, and nlp7 mutants show impaired nitrate signaling and constitutively exhibit some features of nitrogen-starved plants. researchgate.net While AtNLP6, the closest homolog of AtNLP7, can partially compensate for the loss of AtNLP7 function, nlp6 single mutants show only minor modifications in traits related to N availability. biorxiv.org Analysis of higher-order nlp mutants is suggested to help address functional redundancy among NLPs. researchgate.net
In Lotus japonicus, nlp1 and nlp4 mutants have overlapping functions in the nitrate-induced control of nodulation and act as master regulators for nitrate-dependent gene expression. oup.com In Medicago truncatula, MtNLP1 controls root nodule symbiosis in response to nitrate. oup.com
NLP mutants also exhibit altered phenotypes in response to specific stimuli or environmental conditions. For instance, nlp7 mutants in Arabidopsis show defects in root cap border-like cell release, with mutations leading to decreased levels of cellulose (B213188) and pectin (B1162225) and altered expression of cell wall-loosening enzymes. oup.com Under low pH conditions, which promote single cell border-like cell release, the nlp7-1 mutant showed significantly enhanced single cell release compared to wild-type. oup.com
In rice, knockout of the OsNLP1 gene under nitrogen restriction leads to a reduction in both grain yield and nitrogen utilization efficiency, while overexpression is associated with enhanced growth and yield. researchgate.netfrontiersin.orgresearchgate.net Similarly, loss of OsNLP4 in rice reduced biomass, yield, and nitrogen use efficiency, while overexpression significantly increased these parameters under different N conditions. biorxiv.org
Studies in tomato using transgenic plants overexpressing a fungal NLP gene (Stemphylium lycopersici NLP) showed reduced growth, shorter primary roots, lower height, and lower fresh weight compared to wild-type plants. nih.gov This indicates that NLPs, even from pathogens, can significantly impact plant growth and development.
Table 2: Phenotypes of Selected nlp Mutants (Illustrative Data based on Search Results)
| Plant Species | NLP Gene | Mutation Type | Observed Phenotype | Reference |
| Arabidopsis | AtNLP7 | Mutant | Impaired nitrate signaling, features of N-starvation, altered root cap cell release | researchgate.netoup.com |
| Arabidopsis | AtNLPs | Multiple Mutants | Abolished primary nitrate responses and developmental programs | harvard.edu |
| Lotus japonicus | LjNLP1, LjNLP4 | Mutants | Attenuated nitrate-induced control of nodulation | oup.comoup.com |
| Rice | OsNLP1 | Knockout | Reduced grain yield and nitrogen utilization efficiency under N restriction | researchgate.netfrontiersin.orgresearchgate.net |
| Rice | OsNLP4 | Loss-of-function | Reduced biomass, yield, and nitrogen use efficiency | biorxiv.org |
Neutral/alkaline Invertase 1 Nin1 in Oryza Sativa Research
Enzymatic Characterization of NIN1 Activity
Alkaline/neutral invertases (NINVs) are a class of enzymes that catalyze the breakdown of sucrose (B13894). Unlike acid invertases which have an optimal pH of 4.5–5.5, NINVs function optimally at a pH ranging from 6.5 to 8.0. nih.govtandfonline.com This pH optimum distinguishes them biochemically from their acidic counterparts. NINVs constitute a distinct family of glucosidases. nih.govtandfonline.com
Sucrose Alpha-Glucosidase Activity and Substrate Specificity
Oryza sativa NIN1 (OsNIN1) is specifically annotated with sucrose alpha-glucosidase activity, corresponding to the Enzyme Commission (EC) number 3.2.1.26. uniprot.orguniprot.org This classification indicates its primary function is the hydrolysis of sucrose. Alpha-glucosidases generally catalyze the hydrolysis of terminal non-reducing alpha-linked alpha-D-glucose residues. wikipedia.org In the context of EC 3.2.1.26 and the known function of invertases, NIN1's substrate specificity is centered on sucrose, breaking the alpha-1,2-glycosidic bond between glucose and fructose (B13574). nih.govtandfonline.comuniprot.org While some alpha-glucosidases can act on various alpha-linked glucose substrates, the specific annotation for NIN1 highlights its role in sucrose catabolism. uniprot.orguniprot.org
Biochemical Mechanisms of Sucrose Catabolism
Sucrose is a major disaccharide produced during photosynthesis and serves as a primary source of carbon and energy in plants. It is transported from source tissues to sink tissues where it is utilized or stored. researchgate.net Sucrose catabolism can occur via two main enzymatic pathways: one initiated by invertases and the other by sucrose synthase (SuSy). mdpi.com NIN1, as an invertase, catalyzes the irreversible hydrolysis of sucrose into glucose and fructose. nih.govtandfonline.commdpi.com This reaction releases free glucose and fructose, which can then enter glycolysis or other metabolic pathways to provide energy or serve as building blocks for other compounds. researchgate.netmdpi.com This irreversible cleavage by invertase is a key step in sucrose utilization, particularly when sucrose needs to be rapidly broken down. mdpi.com The balance between sucrose synthesis (catalyzed by sucrose phosphate (B84403) synthase, SPS) and sucrose cleavage by invertases and sucrose synthase is crucial for regulating carbohydrate partitioning and plant development. mdpi.com Studies have indicated that changes in sucrose metabolism, including the activity of neutral invertases, can occur in response to environmental stresses. nih.govfrontiersin.org
Subcellular Compartmentalization and Tissue-Specific Expression Patterns
The specific subcellular localization of proteins dictates where their enzymatic activity takes place within the cell, influencing their metabolic roles. Oryza sativa NIN1 (OsNIN1), identified by the UniProt accession Q10MC0, is annotated as a neutral/alkaline invertase 1 with mitochondrial localization. uniprot.org This suggests that OsNIN1-mediated sucrose hydrolysis can occur within the mitochondria, potentially linking sucrose metabolism directly to mitochondrial respiration or other metabolic processes occurring in this organelle. While alkaline/neutral invertases are generally found in the cytoplasm or other organelles, the specific annotation for OsNIN1 points to a mitochondrial location. tandfonline.comuniprot.org
Studies on the tissue-specific expression of OsNIN1 (Q10MC0) indicate that it is expressed in roots, leaves, and stems. uniprot.org This widespread expression pattern suggests that NIN1-mediated sucrose catabolism is important in various parts of the rice plant. Tissue-specific expression is a common characteristic of gene families in Oryza sativa, allowing for specialized functions in different organs and developmental stages. frontiersin.orgmdpi.comfrontiersin.org While detailed quantitative expression data across different tissues specifically for OsNIN1 (Q10MC0) were not extensively available in the provided snippets, the annotation confirms its presence in key vegetative tissues. uniprot.org General studies on invertases in plants also highlight their roles in various developmental processes, including those occurring in roots, leaves, and stems. frontiersin.org
Methodological Approaches for Enzyme Activity Assays and Expression Analysis
Studying enzyme activity and gene expression is fundamental to understanding the function of proteins like NIN1. Enzyme activity assays typically involve measuring the rate of substrate consumption or product formation over time. For invertases, this often means quantifying the release of glucose and fructose from sucrose. Various methods can be employed for enzyme activity assays, including spectrophotometric and colorimetric approaches, which are suitable when substrates or products have distinct absorbance properties or can be coupled with reactions that produce detectable signals. frontiersin.org For instance, colorimetric methods have been used to determine the activity of neutral invertase in rice under salt stress. frontiersin.org Enzyme inhibition assays, which measure the reduction in enzyme activity in the presence of potential inhibitors, are also common and involve incubating the enzyme with the substrate and the test substance. dost.gov.phresearchgate.net
Analyzing the expression patterns of NIN1 involves determining where and when the NIN1 gene is transcribed into mRNA or translated into protein. Transcriptional expression can be assessed using techniques such as RT-PCR (Reverse Transcription Polymerase Chain Reaction) and RT-qPCR (quantitative real-time PCR), which allow for the detection and quantification of mRNA levels in different tissues or under various conditions. mdpi.comnih.govfrontiersin.org GUS reporter gene technology can also be used to visualize gene expression patterns in specific tissues. nih.gov For genome-wide expression analysis, techniques like MPSS (Massively Parallel Signature Sequencing) and microarray analysis have been employed in rice research. nih.govfrontiersin.org More recently, RNA-seq has become a standard method for comprehensive and differential gene expression analysis, requiring normalization of sequencing data for accurate comparisons. github.io At the protein level, techniques such as Western blotting, and more broadly, proteomic approaches like 2D gel electrophoresis and quantitative mass spectrometry, can be used to study protein abundance and modifications in different samples. nih.govbiorxiv.orgplos.org Subcellular localization studies, as mentioned earlier, often utilize fusion proteins with fluorescent markers like GFP, visualized through techniques such as confocal microscopy in plant protoplasts. mdpi.comfrontiersin.org
Q & A
Q. What is the molecular structure of NIN1/NOB1 protein, and what are its conserved domains?
NIN1/NOB1 (NIN1/RPN12 binding protein 1 homolog) is a 50-kDa protein encoded by the NOB1 gene located on chromosome 16q22.1. It contains two conserved domains:
- PIN (PilT amino terminus) domain : Facilitates RNA binding and ribonuclease activity.
- Zinc ribbon domain : Mediates protein-protein interactions and proteasome assembly.
Methodological Insight : Structural analysis can be performed using tools like AlphaFold for 3D modeling or X-ray crystallography. Conserved domains are identifiable via databases like UniProt (Accession: Q9Y3C7) or NCBI Conserved Domain Database .
Q. What are the standard methodologies for detecting NIN1/NOB1 expression in cancer research?
Key techniques include:
- qRT-PCR : Quantifies NOB1 mRNA levels using primers targeting exons 2–4 (e.g., forward: 5′-CAGCCACCTTCAGCAAGT-3′; reverse: 5′-GGTCCAGGTAGTGGTCTT-3′) .
- Western blotting : Uses antibodies against NOB1 (e.g., anti-NOB1 monoclonal antibodies, 1:500 dilution) with validation via siRNA knockdown .
- Immunohistochemistry (IHC) : Detects NOB1 protein in tissue sections (e.g., paraffin-embedded tumor samples) .
Validation Tip : Include positive controls (e.g., cancer cell lines with known NOB1 overexpression) and normalize mRNA/protein levels to housekeeping genes (e.g., GAPDH, β-actin) .
Q. What are the primary biological functions of NIN1/NOB1 in cellular homeostasis?
NOB1 regulates:
- 26S proteasome biogenesis : Mediates the assembly of 19S regulatory particles with 20S core particles for protein degradation .
- Ribosomal RNA processing : Facilitates 18S rRNA maturation during ribosome biogenesis .
- Cell cycle progression : Silencing NOB1 induces G0/G1 arrest and apoptosis in cancer cells .
Functional Assays : Use siRNA knockdown followed by proteasome activity assays (e.g., fluorogenic substrates like Suc-LLVY-AMC) or ribosome profiling .
Advanced Research Questions
Q. How does NIN1/NOB1 contribute to tumorigenesis, and what molecular mechanisms underlie its oncogenic role?
NOB1 is overexpressed in multiple cancers (Table 1) and promotes:
- Cell proliferation : Via PI3K/AKT and MAPK/ERK pathways.
- Metastasis : By upregulating MMP-9 and EMT markers.
- Drug resistance : Through proteasome-mediated degradation of chemotherapeutic agents.
Q. Table 1: NOB1 Overexpression in Human Cancers
| Cancer Type | Clinical Correlation | Key References |
|---|---|---|
| Non-small cell lung cancer | Lymph node metastasis, poor prognosis | |
| Papillary thyroid carcinoma | Tumor size, UICC stage | |
| Colorectal cancer | Chemoresistance |
Mechanistic Insight : Use CRISPR/Cas9 knockout models to study downstream targets (e.g., RNA-seq) and co-immunoprecipitation (Co-IP) to identify binding partners like PES-1 .
Q. What experimental approaches are used to study NOB1’s role in ribosomal biogenesis and proteasome assembly?
- Ribosome profiling : Analyze rRNA processing defects in NOB1-silenced cells (e.g., U87-MG glioblastoma cells) .
- Proteasome activity assays : Compare 26S proteasome activity in NOB1 knockdown vs. wild-type cells using substrates like Z-LLE-AMC .
- Pulse-chase experiments : Track ribosomal subunit maturation with isotopic labeling (e.g., ³H-uridine) .
Data Integration : Leverage AI tools like ProteinMPNN for predicting NOB1-RNA interactions or NIMs (Neural Information Modules) for large-scale molecular dynamics data .
Q. How can researchers resolve contradictions in NOB1 expression data across cancer studies?
Contradictions may arise from:
- Heterogeneous sample cohorts : Standardize patient stratification by tumor stage, subtype, and treatment history.
- Technical variability : Use multiplex assays (e.g., NanoString) to cross-validate qRT-PCR and IHC results .
- Meta-analysis : Pool data from public repositories (e.g., TCGA, GEO) and apply random-effects models to account for study heterogeneity .
Reproducibility Checklist : Follow guidelines for experimental rigor (e.g., reporting error margins, randomizing samples) as per and .
Q. What are the challenges in designing loss-of-function experiments targeting NOB1 in vitro and in vivo?
- Off-target effects : Validate siRNA/shRNA specificity using rescue experiments with NOB1 overexpression constructs .
- Compensatory mechanisms : Monitor parallel pathways (e.g., UPS components) via proteomic profiling .
- In vivo toxicity : Use conditional knockout models (e.g., Cre-loxP systems) to avoid systemic developmental defects .
Advanced Model Systems : Patient-derived xenografts (PDXs) or organoids better recapitulate tumor microenvironments than traditional cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
